molecular formula C4H7NO2S B1669814 Dapansutrile CAS No. 54863-37-5

Dapansutrile

Cat. No.: B1669814
CAS No.: 54863-37-5
M. Wt: 133.17 g/mol
InChI Key: LQFRYKBDZNPJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapansutrile (also known as OLT1177) is a β-sulfonyl nitrile compound that functions as a potent, selective, and orally active inhibitor of the NLRP3 inflammasome . Its molecular formula is C₄H₇NO₂S, with a molecular weight of 133.17 g/mol . The compound appears as a white to light yellow powder or crystal and has a melting point of 73-77°C . The primary mechanism of action of this compound involves the selective inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a key role in the innate immune response . It specifically targets the NLRP3 ATPase, thereby blocking the interaction between NLRP3 and the adapter protein ASC, which prevents the assembly of the inflammasome complex and the subsequent activation of caspase-1 . This inhibition leads to a significant reduction in the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18, without affecting their mRNA levels or the production of other cytokines like TNF-α . This compound has also been shown to inhibit pyroptosis, a form of inflammatory cell death . In preclinical research, this compound has demonstrated therapeutic potential across a wide spectrum of disease models. It has shown efficacy in models of acute arthritis and gouty arthritis by reducing joint inflammation . In studies related to neurodegenerative diseases, oral administration of this compound ameliorated the pathogenesis in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, reducing functional deficits, demyelination, and pro-inflammatory cytokine levels in the spinal cord . Research also indicates potential benefits in models of heart failure, where it reduced infarct size and preserved contractile function after ischemia-reperfusion injury, and in an Alzheimer's disease model, where it improved cognitive function . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. It is recommended to store the product frozen (below 0°C) under inert gas, as it is air and heat sensitive . Researchers should handle it with appropriate personal protective equipment.

Properties

IUPAC Name

3-methylsulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFRYKBDZNPJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336541
Record name Dapansutrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54863-37-5
Record name Dapansutrile [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapansutrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapansutrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfonyl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPANSUTRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dapansutrile: A Technical Overview of its Inhibitory Effect on IL-1β and IL-18 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile (also known as OLT1177) is an orally active, small molecule that represents a significant advancement in the targeted therapy of inflammatory diseases.[1][2] It functions as a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system responsible for the production of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3][4] Gout flares, for instance, are primarily driven by IL-1β.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that acts as an intracellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5] Its activation is a critical step in the inflammatory cascade, leading to the maturation and secretion of IL-1β and IL-18.[6][7]

The activation of the NLRP3 inflammasome is generally understood to occur via a two-step process:

  • Priming (Signal 1): This initial step is triggered by stimuli such as microbial components binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursors of the target cytokines, pro-IL-1β and pro-IL-18.[8][9][10]

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances like monosodium urate, and mitochondrial dysfunction, can trigger the second signal.[9] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1.[2][5] This assembly facilitates the auto-activation of caspase-1.[8][11]

Activated caspase-1 then functions as a protease, cleaving pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[8][9][11]

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby inhibiting the activation phase (Signal 2) of the inflammasome.[12] Mechanistic studies have revealed that this compound prevents the interaction between NLRP3 and ASC, as well as between NLRP3 and caspase-1, which is essential for the oligomerization and formation of the active inflammasome complex.[3][13] Furthermore, it has been demonstrated that this compound reduces the ATPase activity of recombinant NLRP3, suggesting a direct interaction with the NLRP3 protein itself.[3][13] Importantly, this compound does not affect the priming step, meaning it does not alter the gene expression of NLRP3, ASC, caspase-1, IL-1β, or IL-18.[2][3] This selective inhibition of the NLRP3 inflammasome prevents the downstream activation of caspase-1 and the subsequent production of mature IL-1β and IL-18.[2][4]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Cytokine Maturation & Release PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulated Transcription NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b pro_IL18 pro-IL-18 Transcription->pro_IL18 NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1b Mature IL-1β IL18 Mature IL-18 NLRP3_Oligomerization NLRP3 Inflammasome Assembly NLRP3_protein->NLRP3_Oligomerization Activation_Signal Activation Stimuli (e.g., MSU crystals, ATP) Activation_Signal->NLRP3_Oligomerization caspase1 Active Caspase-1 NLRP3_Oligomerization->caspase1 ASC ASC ASC->NLRP3_Oligomerization pro_caspase1 pro-caspase-1 pro_caspase1->NLRP3_Oligomerization caspase1->IL1b cleavage caspase1->IL18 cleavage This compound This compound This compound->NLRP3_Oligomerization Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood_Collection 1. Whole Blood Collection (this compound/Placebo Cohorts) PBMC_Isolation 2. PBMC Isolation (Density Gradient Centrifugation) Blood_Collection->PBMC_Isolation Cell_Culture 3. Cell Plating & Culture PBMC_Isolation->Cell_Culture Stimulation 4. Ex Vivo Stimulation (LPS + MSU Crystals, 24h) Cell_Culture->Stimulation Unstimulated Unstimulated Control Cell_Culture->Unstimulated Sample_Collection 5. Sample Collection (Supernatants & Cell Lysates) Stimulation->Sample_Collection Unstimulated->Sample_Collection ELISA 6. Cytokine Measurement (ELISA for IL-1β) Sample_Collection->ELISA Data_Analysis 7. Data Analysis & Comparison ELISA->Data_Analysis

References

Discovery and chemical properties of Dapansutrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dapansutrile (OLT1177)

Discovery and Development

This compound, also known as OLT1177, is a novel, orally bioavailable small molecule developed by Olatec Therapeutics.[1][2] It was identified as a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[3] this compound is a β-sulfonyl nitrile compound designed to target the underlying mechanisms of inflammation mediated by interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Its development addresses the need for safe and effective therapies for a range of inflammatory diseases, including gout, arthritis, heart failure, and neurodegenerative conditions.[1][4][5] The drug has progressed through several clinical trials, demonstrating a favorable safety profile and therapeutic potential.[6][7][8]

Chemical Properties and Synthesis

This compound (IUPAC Name: 3-(Methanesulfonyl)propanenitrile) is a synthetic organic compound.[1] Its synthesis involves the alkylation of sodium methanesulfinate with 3-bromopropionitrile, which yields crude methylsulfonylpropionitrile that is subsequently purified.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Synonyms OLT1177, 3-(methylsulfonyl)propanenitrile[1]
Molecular Formula C₄H₇NO₂S[1][9]
Molecular Weight 133.17 g/mol [1][9][10]
CAS Number 54863-37-5[1]
XLogP -0.32 to -0.7[2][9][11]
Hydrogen Bond Donors 0[2][11][12]
Hydrogen Bond Acceptors 3[2][11][12]
Rotatable Bonds 2[2][11][12]
Topological Polar Surface Area 66.31 Ų[2][11][12]
Appearance White to off-white powder[13]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary mechanism of action of this compound is the selective inhibition of the NLRP3 inflammasome signaling pathway.[9][14] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating inflammatory caspases.[1]

The NLRP3 Inflammasome Pathway

Activation of the NLRP3 inflammasome is typically a two-step process:

  • Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB transcription factor, resulting in the upregulation of NLRP3 and pro-IL-1β mRNA and protein levels.

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[6] This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein (ASC) adapter, and pro-caspase-1.[1]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to form the active enzyme caspase-1. Active caspase-1 then cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[1][3] Caspase-1 activation also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1][4]

Inhibition by this compound

This compound directly targets and inhibits the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[1][4] It is believed to inhibit the ATPase activity of NLRP3, which is essential for its oligomerization.[1][2] By blocking the interaction between NLRP3, ASC, and pro-caspase-1, this compound prevents caspase-1 activation.[1][2] Consequently, it inhibits the maturation and secretion of IL-1β and IL-18 and prevents pyroptosis, without affecting the initial priming step or the mRNA levels of the pathway components.[1]

NLRP3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm PAMPs PAMPs / DAMPs (e.g., LPS, MSU Crystals) TLR TLR PAMPs->TLR Signal 1 (Priming) ATP ATP NLRP3_active Active NLRP3 ATP->NLRP3_active Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B_protein pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B_protein Translation NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive Translation IL1B Secreted IL-1β Pro_IL1B_protein->IL1B Cleavage NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Casp1) NLRP3_active->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 Auto-activation Casp1->Pro_IL1B_protein Pro_IL18 pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL18 Secreted IL-18 Pro_IL18->IL18 Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis Cleavage This compound This compound inhibition_point This compound->inhibition_point inhibition_point->Inflammasome

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Pharmacological and Quantitative Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome across various cell-based assays.

Table 2: Summary of In Vitro Efficacy of this compound

Cell TypeStimulusAssayKey FindingConcentrationSource(s)
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATPIL-1β Secretion60% inhibition1 µM[1][3][4]
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATPIL-18 Secretion70% inhibition1 µM[1][3][4]
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATPPyroptosisSelective inhibition10 µM[1]
Murine Macrophages (J774A.1)LPS + ATPIL-1β Secretion50% inhibitionNanomolar range[3]
Human Neutrophils-IL-1β ProcessingReduction observedNot specified[3]
Preclinical In Vivo Data

Animal models of inflammatory diseases have been used to establish the preclinical efficacy of this compound.

Table 3: Summary of Preclinical In Vivo Efficacy of this compound

Animal ModelDisease ModelAdministrationKey FindingsSource(s)
MouseGouty Arthritis (MSU crystal-induced)Intraperitoneal or dietReduced joint inflammation and interleukin levels.[1][7]
MouseMultiple Sclerosis (EAE model)Diet (3.75 g/kg)Protected against demyelination; decreased spinal cord IL-1β and IL-18.[1][13]
MouseSystemic Inflammation (LPS-induced)Not specifiedReduced severity of inflammation.[3]
MouseMyocardial Infarction (Ischemia-Reperfusion)Intraperitoneal (6-600 mg/kg)Dose-dependent reduction in infarct size; preserved cardiac function.[13]
MouseParkinson's Disease (MPTP-induced)Intraperitoneal (200 mg/kg)Protected against motor deficits and dopaminergic cell loss.[7]
Clinical Pharmacokinetics and Safety

Phase 1 trials in healthy volunteers and subsequent patient trials have characterized the pharmacokinetic profile and safety of oral this compound.

Table 4: Human Pharmacokinetic Parameters of Single Oral Doses of this compound

DoseNCmax (ng/mL)AUC₀₋t (h*ng/mL)Source(s)
100 mg 52,70076,457[1]
300 mg 59,800324,651[1]
1000 mg 532,000918,964[1]
  • Half-life: Approximately 24 hours, leading to drug accumulation with daily dosing.[7][10]

  • Safety: Generally well-tolerated. In a Phase 1 study, oral doses up to 1,000 mg daily for 8 days were deemed safe.[3][7] Phase 2 trials in patients with gout flares and heart failure using doses up to 2000 mg/day also showed a satisfactory safety profile.[6][7] Reported adverse events were generally mild and considered unrelated to the drug.[1][6]

Key Experimental Protocols

Evaluating the efficacy of an NLRP3 inflammasome inhibitor like this compound typically involves a standardized in vitro assay using primary immune cells or cell lines.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Human PBMCs from whole blood B Culture monocytes and differentiate into macrophages (e.g., with M-CSF for 5-7 days) A->B C Plate macrophages in multi-well plates B->C D Step 1: Priming (e.g., LPS, 10 ng/mL, 3-4h) C->D E Step 2: Inhibition Pre-incubate with this compound or Vehicle Control (1h) D->E F Step 3: Activation (e.g., ATP or MSU crystals, 1h) E->F G Collect Supernatants F->G H Lyse Cells F->H I Cytokine Quantification (ELISA) Measure secreted IL-1β, IL-18 G->I J Pyroptosis Assessment (LDH Assay) Measure LDH release in supernatant G->J K Western Blot Analyze intracellular pro-IL-1β, cleaved Caspase-1 H->K

References

Preclinical Research on Dapansutrile for Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[1] A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD.[2] The nucleotide-binding oligomerization domain-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, an intracellular protein complex, has been identified as a key driver of this inflammatory response.[3] Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, by Aβ deposits leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[3][4] This process creates a self-perpetuating cycle of neuroinflammation and neuronal damage.[4]

Dapansutrile (also known as OLT1177) is an orally bioavailable, small-molecule inhibitor that specifically targets the NLRP3 inflammasome.[3][5] Preclinical research, primarily in the APP/PS1 mouse model of AD, has demonstrated that this compound can mitigate key aspects of AD pathology.[4][6] Treatment has been shown to reduce neuroinflammation, decrease Aβ plaque load, and rescue cognitive deficits.[3][5] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanism of action of this compound in the context of Alzheimer's disease.

Mechanism of Action of this compound

The activation of the NLRP3 inflammasome is a two-step process.[5][7] this compound exerts its therapeutic effect by specifically inhibiting the second step, preventing the assembly of the inflammasome complex.[5][7]

  • Signal 1 (Priming): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as Aβ oligomers, engage with pattern recognition receptors (e.g., Toll-like receptors) on microglia. This initial signal activates the transcription factor NF-κB, leading to the increased synthesis of inactive NLRP3 and pro-IL-1β.[5][7]

  • Signal 2 (Activation): A second stimulus, such as the phagocytosis of aggregated Aβ leading to lysosomal destabilization and potassium efflux, triggers the oligomerization of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1.[3][5]

  • Inhibition by this compound: this compound directly binds to and blocks NLRP3, preventing this crucial oligomerization and assembly step.[4] This action inhibits the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[3] Consequently, the processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is blocked, halting the downstream inflammatory cascade.[4][5] this compound is highly specific and does not affect the related NLRC4 or AIM2 inflammasomes.[5][7]

Caption: this compound inhibits the assembly of the NLRP3 inflammasome.

Core Preclinical Study Design

The primary evidence for this compound's efficacy in an AD context comes from a study utilizing the APP/PS1 transgenic mouse model.[3] These mice express human mutated forms of amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent Aβ accumulation, neuroinflammation, and cognitive deficits, which recapitulate key aspects of human AD pathology.[3] The study was designed to assess this compound in a therapeutic setting, initiating treatment after the onset of pathology.[3][6]

G cluster_treatment Treatment Phase (3 Months) cluster_analysis Endpoint Analysis cluster_assays Assays start Study Start model Animal Model: APP/PS1 Transgenic Mice Wild-Type (WT) Littermates start->model age_start Age: 6 Months (Pathology Present) model->age_start grouping Divide into 3 Groups age_start->grouping g1 WT + Control Chow grouping->g1 g2 APP/PS1 + Control Chow grouping->g2 g3 APP/PS1 + this compound Chow (7.5 g/kg chow) grouping->g3 age_end Age: 9 Months g1->age_end g2->age_end g3->age_end behavior Behavioral Testing (Morris Water Maze) age_end->behavior sacrifice Sacrifice & Tissue Collection (Brain & Plasma) behavior->sacrifice histo Histology: - Aβ Plaque Load - Microglial Activation (CD68) sacrifice->histo biochem Biochemistry: - Cytokine Levels (IL-1β, IL-6) sacrifice->biochem facs Flow Cytometry: - CD68+ Microglia sacrifice->facs metabolomics Metabolomics (Plasma) sacrifice->metabolomics

Caption: Experimental workflow for testing this compound in APP/PS1 mice.

Experimental Protocols

Animal Model and Dosing
  • Model: APP/PS1 transgenic mice.[3]

  • Treatment Initiation: Treatment began at 6 months of age, a point at which Aβ accumulation and neurological deficits are already present in this model.[6]

  • Administration Route: Oral administration mixed into standard mouse chow.[3]

  • Dose: 7.5 g of this compound per kg of chow, which corresponds to an approximate daily dose of 1000 mg/kg.[6]

  • Duration: The treatment was administered continuously for 3 months.[3][6]

  • Control Groups: Wild-type (WT) and APP/PS1 mice fed a standard control chow diet were used for comparison.[3]

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test was used to evaluate spatial learning and memory.[3]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase (Learning): Mice were trained over several consecutive days to find the hidden platform using spatial cues in the room. Parameters recorded include escape latency (time to find the platform) and swim path length.

  • Probe Trial (Memory): After the training period, the platform was removed, and mice were allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located was measured to assess memory retention.

Histopathological Analysis
  • Tissue Preparation: Following perfusion and brain extraction, one hemisphere was fixed for histology, and the other was dissected for biochemical analysis.

  • Aβ Plaque Staining: Brain sections (e.g., cortex and hippocampus) were stained with Thioflavin S or specific anti-Aβ antibodies to visualize dense-core plaques.

  • Quantification: The Aβ plaque load was quantified using microscopy and image analysis software to calculate the percentage of the total area occupied by plaques.

Analysis of Microglial Activation
  • Immunohistochemistry: Brain sections were stained with antibodies against microglial activation markers, such as CD68, which is upregulated in phagocytic microglia often found associated with Aβ plaques.[3][8]

  • Flow Cytometry:

    • Cell Isolation: Microglia were acutely isolated from fresh brain tissue by mechanical and enzymatic dissociation followed by a density gradient centrifugation.

    • Staining: The isolated single-cell suspension was stained with fluorescently-labeled antibodies against cell surface markers, including CD11b (a general microglia marker) and CD68.[3]

    • Analysis: The percentage of CD68-positive cells within the CD11b-positive microglial population was quantified using a flow cytometer.[3]

Cytokine Quantification
  • Sample Preparation: Brain tissue from the hippocampus or cortex was homogenized in lysis buffer containing protease inhibitors.

  • Assay: The levels of pro-inflammatory cytokines, specifically IL-1β and IL-6, in the brain homogenates were measured using quantitative enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays (e.g., Luminex).[3]

Summary of Preclinical Findings

Oral treatment with this compound resulted in significant improvements across behavioral, pathological, and inflammatory endpoints in the APP/PS1 mouse model.[3][4]

Table 1: Effects of this compound on Cognitive Performance in APP/PS1 Mice

Parameter APP/PS1 + Control Chow APP/PS1 + this compound Finding Citation
MWM Learning (Escape Latency) Significantly Impaired Restored to WT levels This compound rescued learning deficits. [3][5][6]

| MWM Memory (Probe Trial) | Significantly Impaired | Restored to WT levels | this compound completely rescued memory impairment. |[3] |

Table 2: Effects of this compound on Neuropathology in APP/PS1 Mice

Parameter APP/PS1 + Control Chow APP/PS1 + this compound Finding Citation
Aβ Plaque Load (Cortex) High Significantly Reduced This compound lowered the amyloid plaque burden. [3][5][6]

| Microglial Activation (CD68+) | Significantly Increased | Significantly Reduced | this compound mitigated the pro-inflammatory activation state of microglia. |[3] |

Table 3: Effects of this compound on Neuroinflammatory Markers in APP/PS1 Mice

Parameter (Brain Homogenate) APP/PS1 + Control Chow APP/PS1 + this compound Finding Citation
Mature IL-1β Levels Significantly Elevated Significantly Reduced This compound inhibited the core product of the NLRP3 inflammasome. [3][5][6]
IL-6 Levels Significantly Elevated Significantly Reduced This compound reduced downstream inflammatory cytokine levels. [3][5][6]

| TNFα Levels | Elevated | Reduced | this compound mitigated the broader neuroinflammatory response. |[6] |

In addition to these findings, a metabolomic analysis of plasma from the treated mice revealed that this compound treatment normalized the metabolic profile, which is typically altered in this AD model, suggesting the drug may also correct metabolic dysfunction associated with the disease.[5][6]

Discussion and Future Directions

The preclinical data strongly support the hypothesis that inhibiting the NLRP3 inflammasome with this compound is a viable therapeutic strategy for Alzheimer's disease.[3] The findings demonstrate that treatment can not only suppress neuroinflammation but also impact upstream pathology (Aβ plaques) and rescue downstream functional consequences (cognitive impairment).[3][5] This suggests that targeting the inflammatory cascade can interrupt the vicious cycle of Aβ-induced microglial activation and subsequent neuronal damage.[4]

The ability of this compound to prevent the metabolic reprogramming of microglia toward a pro-inflammatory state is a key mechanistic insight.[5][6] This aligns with emerging concepts of immunometabolism in neurodegeneration. Furthermore, the drug has demonstrated a favorable safety profile in short-term human clinical trials for other inflammatory conditions, such as gout and heart failure, which may facilitate its translation to AD clinical trials.[4]

Future preclinical work could explore the efficacy of this compound on tau pathology, another core feature of AD. Investigating treatment at different disease stages would also be valuable. Given its good oral bioavailability and demonstrated safety in humans, this compound is a promising candidate for clinical development as a disease-modifying therapy for Alzheimer's disease, particularly in early stages where inflammation plays a significant role.[3][5]

References

Dapansutrile in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Parkinson's disease (PD), contributing to the progressive loss of dopaminergic neurons. A key player in this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome. Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Dapansutrile (also known as OLT1177®), a selective, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the investigation of this compound in preclinical models of Parkinson's disease, focusing on its mechanism of action, experimental protocols, and key quantitative outcomes.

Mechanism of Action: NLRP3 Inflammasome Inhibition

In the context of Parkinson's disease, pathological alpha-synuclein aggregates can act as a danger signal, triggering the activation of the NLRP3 inflammasome in microglia. This process involves a two-step signaling cascade. The first "priming" signal, often via Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, which can be initiated by factors like potassium efflux or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which propagate the inflammatory response and contribute to neuronal damage.

This compound selectively binds to and blocks the NLRP3 protein, preventing the assembly of the inflammasome complex.[1] This inhibition effectively halts the downstream activation of caspase-1 and the subsequent production of mature IL-1β and IL-18, thereby mitigating the neuroinflammatory processes implicated in Parkinson's disease progression.[1][2]

NLRP3_Pathway cluster_microglia Microglial Cell cluster_output Downstream Effects aSyn Pathological α-Synuclein TLR TLR Signaling (Priming) aSyn->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1b_gene pro-IL-1β / NLRP3 Transcription NFkB->pro_IL1b_gene NLRP3_protein NLRP3 pro_IL1b_gene->NLRP3_protein pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b K_efflux K+ Efflux / ROS (Activation) Inflammasome NLRP3 Inflammasome Assembly K_efflux->Inflammasome NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage This compound This compound (OLT1177) This compound->NLRP3_protein Casp1->pro_IL1b pro_IL18 pro-IL-18 Casp1->pro_IL18 IL1b Mature IL-1β pro_IL1b->IL1b Cleavage by Caspase-1 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation IL18 Mature IL-18 pro_IL18->IL18 Cleavage by Caspase-1 IL18->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

This compound inhibits the NLRP3 inflammasome pathway.

Experimental Protocols in Parkinson's Disease Models

This compound has been evaluated in several key preclinical models of Parkinson's disease. The following sections detail the methodologies employed in these studies.

MPTP-Induced Neurotoxicity Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxicant-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

  • Model Induction (Subacute Regimen):

    • Animals: Male C57BL/6 mice.

    • Procedure: Mice receive intraperitoneal (i.p.) injections of MPTP hydrochloride (20 mg/kg) once daily for five consecutive days. Control animals receive saline injections.[2]

  • This compound (OLT1177) Administration:

    • Dosing: 200 mg/kg administered via i.p. injection.

    • Schedule: Treatment begins one hour before the first MPTP injection and continues daily for the five days of MPTP administration.[2]

  • Behavioral Analysis (Rotarod Test):

    • Purpose: To assess motor coordination and balance.

    • Procedure: Mice are placed on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Testing is typically performed 24 hours after the final MPTP injection.[2]

  • Biochemical and Histological Analysis:

    • Tissue Collection: Brains are collected 24 hours after the last MPTP injection. The ventral midbrain and striatum are dissected.

    • Western Blotting: Used to quantify the levels of monomeric and oligomeric alpha-synuclein, as well as markers for dopaminergic neurons (Tyrosine Hydroxylase, TH) and microglia.[2]

    • ELISA: Used to measure the concentrations of mature IL-1β and IL-18 in brain tissue homogenates.[2]

    • Immunohistochemistry: Used to visualize and count TH-positive dopaminergic neurons in the SNpc to assess the degree of neuroprotection.[2]

Alpha-Synuclein Propagation Model (PFF)

This model investigates the prion-like spread of pathological alpha-synuclein.

  • Model Induction:

    • Animals: Wild-type mice.

    • Procedure: Mice receive a single stereotaxic microinjection of preformed fibrils (PFFs) of recombinant alpha-synuclein into a specific brain region, typically the striatum.[3] This seeds the aggregation and cell-to-cell propagation of endogenous alpha-synuclein.

  • This compound Administration:

    • Dosing and Schedule: Chronic oral treatment at clinically relevant doses is administered, often mixed in the feed, for an extended period (e.g., six months) following the PFF injection.[3]

  • Outcome Measures:

    • Behavioral Tests: Motor performance is assessed using tests like the rotarod and balance beam.[3]

    • Histopathology: Brain sections are analyzed for alpha-synuclein inclusions (phosphorylated at Ser129), gliosis (markers for microglia and astrocytes), and loss of TH-positive neurons in the SNpc.[3]

Transgenic Alpha-Synuclein Model

These models utilize mice genetically engineered to overexpress human wild-type or mutant (e.g., A53T) alpha-synuclein, leading to age-dependent development of PD-like pathology.

  • Model: PLP-α-syn transgenic mice, which express human wild-type alpha-synuclein in oligodendrocytes.[3]

  • This compound Administration:

    • Paradigm: A therapeutic paradigm is often used, where chronic oral treatment begins after the mice have started to develop pathology.[3]

  • Outcome Measures:

    • Motor Function: Assessed through a battery of behavioral tests over time.

    • Neuropathology: Includes quantification of alpha-synuclein aggregates, microgliosis, and dopaminergic neurodegeneration.[3]

    • Transcriptomics: RNA sequencing of isolated microglia can be performed to analyze treatment-induced changes in gene expression signatures.[3]

Experimental_Workflow cluster_model Parkinson's Disease Model Induction cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis MPTP MPTP Injection (Subacute, 5 days) Dapansutrile_acute This compound (i.p.) (Daily for 5 days) MPTP->Dapansutrile_acute PFF α-Syn PFF Injection (Single Stereotaxic) Dapansutrile_chronic This compound (oral) (Chronic, e.g., 6 months) PFF->Dapansutrile_chronic TG Transgenic Model (e.g., PLP-α-syn) TG->Dapansutrile_chronic Behavior Behavioral Tests (e.g., Rotarod) Dapansutrile_acute->Behavior Histo Histology / IHC (TH+ Neurons, p-αSyn) Dapansutrile_acute->Histo Biochem Biochemistry (ELISA, Western Blot) Dapansutrile_acute->Biochem Dapansutrile_chronic->Behavior Dapansutrile_chronic->Histo Dapansutrile_chronic->Biochem

General experimental workflow for testing this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound in the MPTP mouse model.[2]

Table 1: Effect of this compound on Motor Function
GroupTreatmentRotarod Latency (seconds)% Improvement vs. MPTP
ShamSaline~160N/A
MPTPVehicle~80N/A
MPTP + OLT1177This compound (200 mg/kg)~140~75%
Data are approximated from published graphs and represent a significant prevention of motor deficit (p < 0.05).[2]
Table 2: Neuroprotective Effect of this compound on Dopaminergic Neurons
GroupTreatmentTH+ Neurons in SNpc (% of Sham)% Protection
ShamSaline100%N/A
MPTPVehicle~50%N/A
MPTP + OLT1177This compound (200 mg/kg)~85%~70%
Data are approximated from published graphs and represent a significant protection against neuronal loss (p < 0.05).[2]
Table 3: Effect of this compound on Neuroinflammatory Markers
GroupTreatmentIL-1β Levels (pg/mg protein)IL-18 Levels (pg/mg protein)
ShamSaline~1.0~25
MPTPVehicle~3.5~65
MPTP + OLT1177This compound (200 mg/kg)~1.5~35
Data are approximated from published graphs and represent a significant reduction in cytokine levels (p < 0.05) compared to the MPTP group.[2]
Table 4: Effect of this compound on Alpha-Synuclein Levels
GroupTreatmentMonomeric α-Synuclein (Fold change vs. Sham)
ShamSaline1.0
MPTPVehicle~2.5
MPTP + OLT1177This compound (200 mg/kg)~1.2
Data are approximated from published Western blot quantifications and represent a significant reduction in alpha-synuclein accumulation (p < 0.05) compared to the MPTP group.[2]

Conclusion and Future Directions

Preclinical studies in robust animal models of Parkinson's disease provide compelling evidence for the therapeutic potential of this compound. By specifically targeting the NLRP3 inflammasome, this compound effectively reduces neuroinflammation, prevents the loss of dopaminergic neurons, mitigates the accumulation of pathological alpha-synuclein, and improves motor function.[2][3] These promising preclinical results have paved the way for clinical investigation. A Phase 2 clinical trial, known as DAPA-PD, is underway to evaluate the safety, tolerability, and efficacy of this compound in slowing disease progression in individuals with early-stage Parkinson's disease. The outcomes of this trial will be critical in determining the future role of NLRP3 inflammasome inhibition as a disease-modifying strategy for Parkinson's disease.

References

Dapansutrile's Impact on Microglial Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed technical overview of Dapansutrile (also known as OLT1177), a novel, orally bioavailable small molecule that specifically inhibits the NOD-like receptor protein 3 (NLRP3) inflammasome. There is a growing body of evidence implicating neuroinflammation, driven by the activation of microglial cells, in the pathogenesis of various neurodegenerative diseases. The NLRP3 inflammasome, highly expressed in microglia, is a critical component of the innate immune response that, when chronically activated, contributes to a damaging, pro-inflammatory state in the central nervous system (CNS).[1][2] this compound represents a promising therapeutic agent by directly targeting this pathway. This guide will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the core pathways and workflows involved.

Introduction to Microglial Activation and the NLRP3 Inflammasome

Microglia are the resident immune cells of the CNS, responsible for surveillance and response to pathogens and cellular damage.[3] In response to specific stimuli, such as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), microglia transition from a resting, ramified state to an activated, amoeboid state.[3][4] This activation can be detrimental if it becomes chronic, leading to a sustained release of pro-inflammatory cytokines and contributing to neurodegenerative processes.[2][5]

A key driver of this inflammatory response is the NLRP3 inflammasome, a multi-protein complex within the microglia.[1][2] Its activation is a two-step process:

  • Priming (Signal 1): Typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[1][6]

  • Activation (Signal 2): A diverse range of stimuli, including ATP efflux, crystalline structures (like amyloid-β), and mitochondrial dysfunction, triggers the oligomerization of NLRP3 with the adaptor protein ASC and pro-caspase-1.[1][2][7]

This assembly leads to the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted.[1][8] This process can also induce a form of inflammatory cell death known as pyroptosis.[1][8]

This compound (OLT1177): A Selective NLRP3 Inhibitor

This compound is an orally active β-sulfonyl nitrile compound developed to specifically inhibit the NLRP3 inflammasome.[9][10] It has demonstrated a favorable safety profile in human clinical trials and has good oral bioavailability.[1][7] Its specificity is a key feature; it has been shown to inhibit the NLRP3 inflammasome without affecting the NLRC4 or AIM2 inflammasomes.[7][10]

Mechanism of Action on Microglial Activation

This compound exerts its anti-inflammatory effects by directly targeting the activation step of the NLRP3 inflammasome assembly in microglia.

3.1 Direct Inhibition of NLRP3 Oligomerization this compound prevents the activation and oligomerization of the NLRP3 protein, which is the crucial second step in inflammasome formation.[2][7][8] By binding to NLRP3, it blocks the interaction between NLRP3, ASC, and pro-caspase-1.[8][10] This action directly inhibits the downstream activation of caspase-1 and the subsequent maturation of IL-1β and IL-18, without altering the gene expression of the inflammasome components themselves.[2][7]

Dapansutrile_Mechanism This compound's Mechanism of Action on the NLRP3 Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & NLRP3 (Upregulation) NFkB->Pro_IL1B NLRP3 NLRP3 Signal2 Amyloid-β, ATP, etc. Signal2->NLRP3 Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 This compound This compound Inhibition This compound->Inhibition Inhibition->Inflammasome IL1B_IL18 Mature IL-1β & IL-18 Casp1->IL1B_IL18 Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Neuroinflammation IL1B_IL18->Inflammation Pyroptosis->Inflammation

Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex in microglia.

3.2 Prevention of Pro-inflammatory Metabolic Reprogramming Chronic microglial activation is associated with a metabolic shift towards aerobic glycolysis, which supports a pro-inflammatory phenotype.[2][7] By inhibiting the NLRP3 inflammasome, this compound may help prevent this metabolic reprogramming, maintaining a more homeostatic metabolic profile in microglia and reducing the chronic inflammatory state.[2][7]

Quantitative Data from Preclinical Studies

This compound has been evaluated in several preclinical models of neuroinflammation, demonstrating significant efficacy in reducing microglial activation and its downstream consequences. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in the Spinal Cord of EAE Mice (Data synthesized from Sánchez-Fernández et al., 2019)[11]

CytokineTreatment GroupMean Concentration (pg/mL)% Reduction vs. Control
IL-1β Standard Food (Control)~150-
This compound (3.75 g/kg)~50~67%
IL-18 Standard Food (Control)~1200-
This compound (3.75 g/kg)~600~50%
IL-6 Standard Food (Control)~250-
This compound (3.75 g/kg)~100~60%
TNFα Standard Food (Control)~125-
This compound (3.75 g/kg)~50~60%

Table 2: Effect of this compound on Immune Cell Infiltration in the Spinal Cord of EAE Mice (Data synthesized from Sánchez-Fernández et al., 2019)[12]

Cell TypeMeasurement% Reduction with this compound
CD4+ T Cells Flow Cytometry~50%
Macrophages Flow Cytometry (CD45high, CD11b+)Significant Reduction
Microglia Flow Cytometry (CD45low, CD11b+)Significant Reduction

Key Experimental Protocols

Evaluating the efficacy of this compound on microglial activation requires a combination of in vitro and in vivo techniques.

5.1 In Vitro Assessment of NLRP3 Inflammasome Inhibition in Microglia

This protocol outlines the steps to measure the direct inhibitory effect of this compound on cultured microglia.

InVitro_Workflow Workflow: In Vitro Analysis of this compound on Microglia cluster_prep Cell Preparation cluster_treatment Treatment Cascade cluster_analysis Analysis Isolate 1. Isolate primary microglia (from mouse pups) Culture 2. Culture cells until confluent Isolate->Culture Prime 3. Prime with LPS (Signal 1) (e.g., 1µg/mL for 4h) Culture->Prime This compound 4. Pre-incubate with this compound (various concentrations) Prime->this compound Stimulate 5. Stimulate with ATP (Signal 2) (e.g., 5mM for 45 min) This compound->Stimulate Collect 6. Collect supernatant and cell lysates Stimulate->Collect ELISA 7a. ELISA for IL-1β & IL-18 Collect->ELISA Caspase 7b. Caspase-1 Activity Assay Collect->Caspase Western 7c. Western Blot for cleaved Casp-1 & GSDMD Collect->Western

Caption: Experimental workflow for assessing this compound's in vitro efficacy.

Methodology Details:

  • Microglia Isolation: Primary microglia are isolated from the cortices of P0-P3 mouse pups. Tissues are dissociated, and cells are cultured in flasks. After 7-10 days, microglia are separated from astrocytes by gentle shaking.

  • Priming and Treatment: Cells are plated and primed with LPS (Signal 1) to induce pro-IL-1β and NLRP3 expression. Following priming, cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.

  • Activation: The NLRP3 inflammasome is activated with a Signal 2 stimulus, such as ATP.

  • Endpoint Analysis:

    • ELISA: Supernatants are analyzed using commercial ELISA kits to quantify the concentration of secreted mature IL-1β and IL-18. A dose-dependent decrease with this compound treatment is expected.

    • Caspase-1 Activity Assay: A fluorometric or colorimetric assay is used to measure the activity of caspase-1 in the cell supernatant or lysate, which is expected to decrease with this compound treatment.[13]

    • Western Blotting: Cell lysates and supernatants are probed with antibodies against the cleaved p20 subunit of caspase-1 and the N-terminal fragment of Gasdermin D (GSDMD) to confirm inhibition of pyroptosis pathway activation.

5.2 In Vivo Assessment in Neuroinflammation Models

The Experimental Autoimmune Encephalomyelitis (EAE) model is commonly used to study neuroinflammation in multiple sclerosis and is relevant for assessing this compound's effects.[11][12]

Methodology Details:

  • EAE Induction: EAE is induced in female C57BL/6 mice by immunization with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • This compound Administration: this compound is administered orally, either prophylactically (starting at the time of induction) or therapeutically (starting at the onset of clinical symptoms).[12] A common method is delivery via enriched food pellets (e.g., 3.75 g/kg).[11]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (0-5).

  • Histological and Molecular Analysis: At the study endpoint (e.g., peak of disease), spinal cords and brains are harvested.

    • Immunohistochemistry (IHC): Tissue sections are stained with antibodies against Iba1 to assess microglial activation (morphology and density) and CD45 to quantify immune cell infiltration.[14]

    • Flow Cytometry: CNS tissue is dissociated into a single-cell suspension. Cells are stained with fluorescently-labeled antibodies (e.g., CD11b, CD45, CD4, F4/80) to quantify populations of microglia (CD11b⁺/CD45ˡᵒʷ), macrophages (CD11b⁺/CD45ʰⁱᵍʰ), and lymphocytes.[12][15]

    • Cytokine Analysis: CNS tissue homogenates are analyzed by multiplex immunoassay (e.g., Luminex) or ELISA to measure levels of IL-1β, IL-18, IL-6, and TNFα.

5.3 Immunohistochemical Protocol for Microglial Activation

This protocol details the staining and analysis of brain tissue to visualize and quantify microglial activation status.

IHC_Workflow Workflow: Immunohistochemistry for Microglial Activation Harvest 1. Harvest & Fix Tissue (4% PFA) Embed 2. Embed in Paraffin & Section Harvest->Embed Deparaffinize 3. Deparaffinize & Rehydrate Sections Embed->Deparaffinize Antigen 4. Antigen Retrieval (Heat-mediated) Deparaffinize->Antigen Block 5. Block Non-specific Sites (e.g., 5% goat serum) Antigen->Block PrimaryAb 6. Incubate with Primary Ab (anti-Iba1) overnight Block->PrimaryAb SecondaryAb 7. Incubate with Biotinylated Secondary Ab PrimaryAb->SecondaryAb Detect 8. Detection (HRP-Streptavidin & DAB) SecondaryAb->Detect Analyze 9. Microscopy & Analysis Detect->Analyze

Caption: Step-by-step workflow for Iba1 staining to assess microglial morphology.

Analysis of Microglial Morphology:

  • Quantification: The number of Iba1-positive cells is counted in defined regions of interest (e.g., hippocampus, cortex).

  • Morphological Assessment: Microglia are categorized based on their morphology:

    • Resting/Surveying: Small cell body with long, thin, highly ramified processes.

    • Activated/Effector: Enlarged, amoeboid cell body with shorter, thicker, and fewer processes.[4]

    • This compound treatment is expected to preserve the resting morphology and reduce the number of activated microglia in disease models.

Conclusion and Future Directions

This compound effectively mitigates microglial activation by specifically inhibiting the NLRP3 inflammasome. Preclinical data strongly support its role in reducing the production of key pro-inflammatory cytokines and limiting neuroinflammation in various disease models. Its oral bioavailability and demonstrated safety profile make it a compelling candidate for treating neurodegenerative and neuroinflammatory disorders where microglial activation is a key pathological driver.[7][16] Ongoing and future clinical trials in conditions like Parkinson's disease will be critical to translating these promising preclinical findings into tangible therapeutic benefits for patients.[16][17]

References

Methodological & Application

Application Notes and Protocols for OLT1177 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for setting up and conducting cell culture assays to evaluate the efficacy of OLT1177, a selective inhibitor of the NLRP3 inflammasome.

Introduction

OLT1177, also known as dapansutrile, is a β-sulfonyl nitrile compound that specifically targets and inhibits the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, it promotes the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1][2][3]. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. OLT1177 exerts its inhibitory effect by preventing the oligomerization of the NLRP3 inflammasome, a critical step for its activation and subsequent downstream signaling[1][3].

This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of OLT1177 on the NLRP3 inflammasome in a cell-based model. The human monocytic cell line, THP-1, is used as a model system as it reliably expresses the necessary components of the NLRP3 inflammasome[4][5].

Mechanism of Action: OLT1177 Inhibition of the NLRP3 Inflammasome

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB signaling pathway. The second step is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms[4][6]. OLT1177 directly targets NLRP3, preventing its oligomerization and thereby blocking the entire downstream cascade of inflammatory cytokine production[1][3].

OLT1177_Mechanism_of_Action cluster_cell Macrophage LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Signal Transduction pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription pro_IL1b_protein pro-IL-1β pro_IL1b_gene->pro_IL1b_protein Translation NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Translation IL1b_mature Mature IL-1β Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Caspase1->pro_IL1b_protein Cleavage extracellular_IL1b Secreted IL-1β IL1b_mature->extracellular_IL1b Secretion Inflammation Inflammation extracellular_IL1b->Inflammation Pro-inflammatory Effects Stimulus Stimulus (e.g., ATP, Nigericin) Stimulus->Inflammasome Activation Inflammasome->Caspase1 Activation OLT1177 OLT1177 OLT1177->Inflammasome Inhibition

Caption: OLT1177 inhibits the NLRP3 inflammasome assembly.

Experimental Protocols

The following protocols outline the procedures for evaluating the inhibitory effect of OLT1177 on NLRP3 inflammasome activation in THP-1 cells.

Protocol 1: THP-1 Cell Culture and Differentiation

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well and 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation into Macrophages:

    • Seed THP-1 monocytes into 6-well or 96-well plates at a density of 5 x 10⁵ cells/mL.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours. Differentiated cells will become adherent.

    • After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.

    • Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with the inflammasome activation assay.

Protocol 2: NLRP3 Inflammasome Activation and OLT1177 Treatment

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • OLT1177

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin or ATP

  • Opti-MEM™ I Reduced Serum Medium

  • DMSO (for OLT1177 stock solution)

Procedure:

  • OLT1177 Stock Solution: Prepare a 10 mM stock solution of OLT1177 in DMSO. Further dilutions should be made in cell culture medium to the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.

  • Priming:

    • Replace the medium in the wells containing differentiated THP-1 cells with 100 µL of Opti-MEM™.

    • Add LPS to a final concentration of 1 µg/mL.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

  • OLT1177 Treatment:

    • Following the priming step, add various concentrations of OLT1177 (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest OLT1177 treatment.

    • Incubate for 30 minutes.

  • Activation:

    • Add the NLRP3 activator. Use either Nigericin at a final concentration of 10 µM or ATP at a final concentration of 5 mM.

    • Incubate for 1 hour at 37°C.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for subsequent analysis of IL-1β, IL-18, and LDH release.

Protocol 3: Measurement of IL-1β and IL-18 Secretion by ELISA

Materials:

  • Human IL-1β ELISA Kit

  • Human IL-18 ELISA Kit

  • Cell culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions provided with the respective kits[3][6][7][8][9].

  • Briefly, this involves adding the collected cell culture supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentration of IL-1β and IL-18 in each sample by comparing the absorbance to a standard curve generated with recombinant cytokines.

Protocol 4: Caspase-1 Activity Assay

Materials:

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)

  • Cell culture supernatants or cell lysates from Protocol 2

  • Luminometer

Procedure:

  • Perform the caspase-1 activity assay according to the manufacturer's protocol[2][10][11][12][13].

  • This assay typically uses a specific caspase-1 substrate that, when cleaved, generates a luminescent signal.

  • Add the assay reagent to the cell culture supernatants or cell lysates.

  • Incubate as recommended and measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the caspase-1 activity.

Protocol 5: Cytotoxicity Assay (LDH Release)

Materials:

  • LDH cytotoxicity assay kit

  • Cell culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • To assess whether OLT1177 induces cell death, perform an LDH (Lactate Dehydrogenase) release assay.

  • Follow the manufacturer's instructions for the LDH assay kit.

  • This involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagent.

  • Measure the absorbance at the recommended wavelength.

  • Include positive controls for maximum LDH release (by lysing a set of untreated cells) and negative controls (untreated cells).

  • Calculate the percentage of cytotoxicity based on the LDH released into the medium.

Data Presentation

The quantitative data obtained from the assays should be summarized in tables for clear comparison of the effects of different concentrations of OLT1177.

Table 1: Effect of OLT1177 on IL-1β and IL-18 Secretion in LPS and Nigericin-Stimulated THP-1 Cells

OLT1177 Conc. (µM)IL-1β (pg/mL) ± SD% Inhibition of IL-1βIL-18 (pg/mL) ± SD% Inhibition of IL-18
0 (Vehicle)00
0.1
1
10
Positive Control
Negative Control

Table 2: Effect of OLT1177 on Caspase-1 Activity and Cytotoxicity in LPS and Nigericin-Stimulated THP-1 Cells

OLT1177 Conc. (µM)Caspase-1 Activity (RLU) ± SD% Inhibition of Caspase-1% Cytotoxicity (LDH Release) ± SD
0 (Vehicle)0
0.1
1
10
Positive Control
Negative Control

RLU: Relative Luminescence Units; SD: Standard Deviation

Experimental Workflow

The overall experimental workflow for assessing the inhibitory activity of OLT1177 is depicted below.

OLT1177_Assay_Workflow cluster_assays Endpoint Assays start Start culture Culture THP-1 Monocytes start->culture differentiate Differentiate THP-1 with PMA (48-72h) culture->differentiate rest Rest Differentiated Cells (24h) differentiate->rest prime Prime with LPS (4h) rest->prime treat Treat with OLT1177 (30 min) prime->treat activate Activate with Nigericin/ATP (1h) treat->activate collect Collect Supernatants activate->collect elisa IL-1β & IL-18 ELISA collect->elisa caspase Caspase-1 Activity Assay collect->caspase ldh LDH Cytotoxicity Assay collect->ldh analyze Data Analysis elisa->analyze caspase->analyze ldh->analyze end End analyze->end

Caption: Workflow for OLT1177 cell culture assay.

Guidelines and Considerations

  • Cell Viability: It is crucial to assess the cytotoxicity of OLT1177 at the tested concentrations to ensure that the observed reduction in cytokine secretion is due to specific inhibition of the inflammasome and not a result of cell death.

  • Controls: Always include appropriate controls in your experiments:

    • Negative Control: Cells treated with neither LPS nor the activator.

    • Priming Control: Cells treated with LPS only.

    • Activation Control: Cells treated with LPS and the activator (positive control for inflammasome activation).

    • Vehicle Control: Cells treated with LPS, the activator, and the vehicle (e.g., DMSO) used to dissolve OLT1177.

  • Dose-Response: Perform a dose-response curve for OLT1177 to determine its IC₅₀ (half-maximal inhibitory concentration).

  • Specificity: To confirm the specificity of OLT1177 for the NLRP3 inflammasome, consider performing similar assays using activators of other inflammasomes (e.g., NLRC4 or AIM2), where OLT1177 is expected to have no effect[1].

  • Data Analysis: Express results as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.

References

Dapansutrile: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile, also known as OLT1177, is a novel, orally active, and selective β-sulfonyl nitrile compound that functions as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[4] this compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5] This document provides detailed application notes and protocols for the solubility and preparation of this compound for in vitro experiments.

Physicochemical Properties and Solubility

This compound (3-(methylsulfonyl)propanenitrile) is a crystalline solid with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol .[1][2] Proper solubilization is critical for accurate and reproducible results in in vitro assays.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)Notes
DMSO ≥ 100 mg/mL[6]≥ 750.92 mM[6]Hygroscopic; use freshly opened DMSO. Sonication is recommended.[6][7]
Water 36.67 mg/mL[6]275.36 mM[6]Ultrasonic assistance may be needed.[6]
Ethanol Insoluble[2]-Not a suitable solvent.
PBS (pH 7.2) 3 mg/mL[8]22.5 mM[8]

Preparation of Stock Solutions and Working Solutions for In Vitro Experiments

The following protocols are recommended for the preparation of this compound solutions for use in cell-based assays.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution that can be further diluted to working concentrations in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, dissolve 13.32 mg of this compound in 1 mL of DMSO).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If necessary, sonicate the solution for short intervals to aid dissolution.[6]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[2][7]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell type

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Note: To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Add the calculated volume of the this compound stock solution to the pre-warmed medium and mix thoroughly by gentle pipetting or inversion.

  • This working solution is now ready to be added to your cell cultures. It is recommended to prepare fresh working solutions for each experiment.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a general workflow for preparing and using this compound in a typical in vitro experiment designed to assess its anti-inflammatory activity.

G cluster_prep This compound Preparation cluster_exp In Vitro Experiment start Weigh this compound Powder dissolve Dissolve in DMSO to make Stock Solution start->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium to Working Solution thaw->dilute treat Treat Cells with this compound dilute->treat stimulate Stimulate Cells (e.g., LPS + Nigericin) treat->stimulate analyze Analyze Inflammatory Response (e.g., IL-1β ELISA) stimulate->analyze

Workflow for this compound preparation and in vitro use.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

This compound selectively targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage leads to the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound has been shown to inhibit the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex.[1] This action prevents the release of IL-1β and IL-18 and also inhibits pyroptosis, a pro-inflammatory form of cell death.[1]

G cluster_pathway NLRP3 Inflammasome Pathway cluster_activation Activation cluster_inflammasome Inflammasome Assembly cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage This compound This compound This compound->NLRP3 Inhibits Assembly ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18

This compound's inhibition of the NLRP3 inflammasome pathway.

In Vitro Efficacy and Recommended Concentrations

This compound has demonstrated potent inhibitory effects on the NLRP3 inflammasome in various in vitro models. The effective concentration can vary depending on the cell type and the specific stimulus used.

Table 2: In Vitro Efficacy of this compound

Cell TypeAssayEffective ConcentrationEffect
Human Monocyte-Derived Macrophages (HMDMs)LPS + Nigericin Stimulation1 µM~60% inhibition of IL-1β secretion, ~70% inhibition of IL-18 secretion.[1]
Human Monocyte-Derived Macrophages (HMDMs)LPS + Nigericin Stimulation10 µMInhibition of pyroptosis.[1]
Murine Macrophages (J774A.1)LPS + Nigericin Stimulation1 µM or lessInhibition of NLRP3-ASC and NLRP3-caspase-1 interaction.[5]
Human Blood-Derived MacrophagesLPS StimulationNanomolar concentrationsReduction of IL-1β and IL-18 release.[2]
Monocytes from CAPS patientsLPS StimulationNot specified84% and 36% inhibition of IL-1β release in two patient samples.[2]

Note: It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup.

Selectivity

Studies have shown that this compound is selective for the NLRP3 inflammasome and does not significantly affect other inflammasomes such as AIM2 or NLRC4 at concentrations up to 100 µM.[8] Furthermore, it does not impact the mRNA levels of NLRP3, ASC, caspase-1, IL-1β, or IL-18, nor does it affect TNF-α release, indicating its specific mechanism of action is at the level of inflammasome assembly and activation.[1][9]

Conclusion

This compound is a valuable tool for researchers studying NLRP3-mediated inflammation. Adherence to proper solubility and preparation protocols is essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for the effective use of this compound in in vitro research settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and administration of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in various rodent models of inflammatory diseases. Detailed experimental protocols and visual diagrams are included to facilitate study design and execution.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound is a β-sulfonyl nitrile compound that specifically targets and inhibits the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a crucial role in the innate immune response. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1.[1][2] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, leading to their secretion and subsequent inflammatory responses, including pyroptosis, a form of programmed cell death.[1][2] this compound effectively blocks this cascade by inhibiting the formation and activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.[1][4]

NLRP3_Pathway cluster_activation Inflammasome Activation Signals cluster_inflammasome NLRP3 Inflammasome PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage This compound This compound This compound->NLRP3 Inhibits ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation & Pyroptosis IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation Experimental_Workflow Acclimatization 1. Animal Acclimatization (1-2 weeks) Baseline 2. Baseline Measurements (e.g., body weight, clinical scoring) Acclimatization->Baseline Grouping 3. Randomization into Treatment Groups Baseline->Grouping Induction 4. Disease Induction (e.g., MSU injection, MOG immunization) Grouping->Induction Treatment 5. This compound Administration (Vehicle control and treatment groups) Induction->Treatment Monitoring 6. Daily Monitoring (Health status, clinical signs, body weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., behavioral tests, tissue collection) Monitoring->Endpoint Analysis 8. Data Analysis & Interpretation Endpoint->Analysis

References

Application Notes and Protocols for Oral Administration of Dapansutrile in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile (also known as OLT1177) is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound, as an orally active small molecule, presents a promising therapeutic agent for studying and potentially treating such conditions.[1] These application notes provide a detailed protocol for the administration of this compound to rats via oral gavage, a common and effective method for precise oral dosing in preclinical research.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies involving the oral administration of this compound in rodents.

ParameterSpeciesDosageDosing FrequencyVehicleStudy FocusReference
This compoundRat200 mg/kg/dayOnce dailyNot Specified in AbstractAtrial Fibrillation[3]
This compoundMouse60 mg/kgTwice dailyDistilled WaterExperimental Autoimmune Encephalomyelitis[4]
This compoundMouse100 mg/kgNot SpecifiedNot SpecifiedInterstitial Cystitis

Signaling Pathway: this compound Inhibition of the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a wide range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. This compound is understood to inhibit the ATPase activity of NLRP3, thereby preventing the assembly of the inflammasome complex and the subsequent downstream inflammatory cascade.[2]

Dapansutrile_NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Inhibition PAMPs_DAMPs PAMPs / DAMPs NFkB NF-κB Activation PAMPs_DAMPs->NFkB NLRP3_proIL1B_up ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B_up NLRP3 NLRP3 NLRP3_proIL1B_up->NLRP3 pro_IL1B Pro-IL-1β NLRP3_proIL1B_up->pro_IL1B Activation_Stimuli Activation Stimuli (e.g., ATP, Crystals) Activation_Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 This compound This compound This compound->NLRP3 Inhibits ATPase Activity IL1B Mature IL-1β Caspase1->IL1B Cleavage IL18 Mature IL-18 Caspase1->IL18 Cleavage pro_IL1B->IL1B pro_IL18 Pro-IL-18 pro_IL18->IL18 Inflammation Inflammation IL1B->Inflammation IL18->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental Workflow: Oral Gavage Administration

The following diagram outlines the general workflow for administering this compound to rats via oral gavage.

Oral_Gavage_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Calculate Dosage & Formulation Volume B Prepare this compound Formulation A->B C Prepare Syringe & Gavage Needle B->C D Weigh and Properly Restrain Rat E Measure & Mark Gavage Needle Length D->E F Gently Insert Gavage Needle E->F G Confirm Correct Placement F->G H Slowly Administer This compound Formulation G->H I Carefully Withdraw Gavage Needle H->I J Return Rat to Cage K Monitor for Adverse Effects J->K

Caption: Experimental workflow for this compound oral gavage in rats.

Experimental Protocol: Oral Gavage of this compound in Rats

This protocol provides a detailed methodology for the safe and effective administration of this compound to rats via oral gavage.

1. Materials:

  • This compound (OLT1177) powder

  • Vehicle (e.g., distilled water, sterile saline, or a specified formulation vehicle)

  • Appropriately sized oral gavage needles for rats (typically 16-18 gauge, with a ball-tip)

  • Sterile syringes (1-3 mL, depending on the required volume)

  • Animal scale

  • Permanent marker

  • 70% ethanol for disinfection

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. This compound Formulation Preparation:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 200 mg/kg) and the body weight of the rat, calculate the mass of this compound needed per animal.

  • Vehicle Selection: While distilled water has been used in mice, the optimal vehicle for rats should be determined based on the physicochemical properties of this compound and the specific experimental design.[4] Common vehicles for oral gavage include water, saline, and methylcellulose solutions.

  • Formulation:

    • Accurately weigh the calculated amount of this compound powder.

    • In a sterile container, dissolve or suspend the this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. Gentle warming or vortexing may be necessary to aid dissolution, but stability of the compound under these conditions should be verified.

    • The final volume to be administered should not exceed 10 mL/kg of the rat's body weight.

3. Oral Gavage Procedure:

  • Animal Preparation:

    • Accurately weigh the rat to ensure correct dosage calculation.

    • Properly restrain the rat. One common method is to hold the rat firmly by the scruff of the neck with the thumb and forefinger, extending the head and neck to align the esophagus and stomach. The body of the rat can be supported against the handler's body.

  • Gavage Needle Preparation and Measurement:

    • Select a gavage needle of the appropriate size for the rat.

    • Measure the correct insertion depth by placing the tip of the gavage needle at the rat's mouth and extending it to the last rib or xiphoid process. Mark this depth on the needle with a permanent marker. This ensures the needle reaches the stomach without causing injury.

    • Attach the gavage needle to the syringe filled with the this compound formulation. Expel any air bubbles.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes the pharynx.

    • Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Forcing the needle can cause esophageal or tracheal perforation.

    • Once the needle is inserted to the pre-marked depth, slowly and steadily depress the syringe plunger to administer the this compound formulation.

    • After administration, gently and slowly withdraw the gavage needle.

  • Post-Procedure Monitoring:

    • Return the rat to its home cage.

    • Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or regurgitation, which could indicate improper administration into the trachea.

    • Continue to monitor the animal according to the experimental protocol for any other adverse effects.

4. Safety Precautions:

  • All procedures should be performed by trained personnel.

  • Aseptic techniques should be used when preparing the formulation.

  • Proper animal handling and restraint are critical to prevent injury to both the animal and the researcher.

  • Always wear appropriate PPE.

Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures to their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines.

References

Dapansutrile experimental autoimmune encephalomyelitis (EAE) model protocol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in the context of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammatory and autoimmune diseases.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis, mimicking key pathological features of the human disease, including central nervous system (CNS) inflammation, demyelination, and axonal damage.[1][2] The NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune system, has been identified as a critical driver of EAE pathogenesis.[3][4] Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, which are significantly elevated in MS patients and play a crucial role in the development of EAE.[3][5][6]

This compound (OLT1177) is a novel, orally bioavailable small molecule that specifically inhibits the NLRP3 inflammasome.[5][7][8] By preventing NLRP3 activation, this compound blocks the downstream release of IL-1β and IL-18, thereby reducing the inflammatory cascade.[5][7] Studies in the EAE model have demonstrated that this compound administration ameliorates disease severity, reduces CNS inflammation and demyelination, and decreases the infiltration of pathogenic immune cells into the spinal cord.[5][9] These findings highlight this compound as a promising therapeutic candidate for MS and provide a valuable tool for studying the role of the NLRP3 inflammasome in neuroinflammation.

Signaling Pathway of this compound in EAE

This compound's mechanism of action centers on the direct inhibition of the NLRP3 inflammasome complex.[7] In the EAE model, damage-associated molecular patterns (DAMPs) released from stressed or dying cells in the CNS activate the NLRP3 inflammasome in immune cells like microglia and infiltrating macrophages.[8][10] This activation leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), which cleaves pro-caspase-1 into its active form.[3][11] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[3][4] These cytokines promote the migration of T helper cells (Th1 and Th17) and other immune cells into the CNS, exacerbating inflammation and driving demyelination.[4][11] this compound intervenes by binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the entire inflammasome complex, thus halting the inflammatory cascade at its source.[7]

Dapansutrile_EAE_Pathway cluster_APC Antigen Presenting Cell (e.g., Microglia, Macrophage) cluster_CNS CNS Environment DAMPs DAMPs NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Signal 1: Activation NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (Oligomerized Complex) NLRP3_active->Inflammasome Signal 2: Assembly ASC ASC ASC->Inflammasome Casp1 Pro-Caspase-1 Casp1->Inflammasome proIL1b Pro-IL-1β Inflammasome->proIL1b Cleavage via Active Caspase-1 proIL18 Pro-IL-18 Inflammasome->proIL18 Cleavage via Active Caspase-1 This compound This compound This compound->NLRP3_active Inhibits Oligomerization IL1b Mature IL-1β proIL1b->IL1b IL18 Mature IL-18 proIL18->IL18 Tcell T-Cell Infiltration (CD4+) IL1b->Tcell Promotes Macrophage Macrophage Infiltration IL1b->Macrophage Promotes IL18->Tcell Promotes Demyelination Demyelination & Neuroinflammation Tcell->Demyelination Macrophage->Demyelination

Caption: this compound inhibits NLRP3 inflammasome activation in EAE.

Experimental Protocols

The following protocols are based on methodologies described for this compound (OLT1177) in a chronic EAE mouse model.[5]

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of EAE, which is the most common method for studying MS-like disease.[1][12]

Materials:

  • Female C57BL/6 mice, 8-10 weeks old[5]

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)[5]

  • Complete Freund's Adjuvant (CFA)[5]

  • Heat-inactivated Mycobacterium tuberculosis H37Ra[5]

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS) or Saline

  • Anesthetic (e.g., Ketamine/Xylazine mixture)[5]

Procedure:

  • Antigen Emulsion Preparation:

    • On Day 0, prepare the encephalitogenic emulsion.

    • Dissolve MOG35-55 in sterile saline to a final concentration of 1.5 mg/mL.

    • Supplement CFA with heat-inactivated Mycobacterium tuberculosis to a final concentration of 4 mg/mL.[5]

    • Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and the CFA with M. tuberculosis in a 1:1 ratio. Emulsify using two glass syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when dropped into water.

  • Immunization (Day 0):

    • Anesthetize the mice (e.g., intramuscular injection of ketamine at 22 mg/kg and xylazine at 2.5 mg/kg).[5]

    • Administer a total of 200 µL of the emulsion subcutaneously, divided over two sites on the upper back (100 µL per site). This delivers a total dose of 300 µg of MOG35-55 per mouse.[5]

    • Administer 200-300 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) in 100 µL of sterile saline.

  • PTX Boost (Day 2):

    • Administer a second dose of 200-300 ng of PTX i.p. in 100 µL of sterile saline.

  • Clinical Monitoring:

    • Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and body weight.

    • Use a standard 0-5 scoring scale:[13]

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or waddling gait.

      • 3: Partial hind limb paralysis.

      • 4: Complete hind limb paralysis.

      • 5: Moribund state or death.

EAE_Induction_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_monitoring Monitoring Phase Emulsion Prepare MOG/CFA Emulsion Day0 Day 0: - Anesthetize Mouse - Immunize with Emulsion (s.c.) - Inject PTX (i.p.) Emulsion->Day0 Day2 Day 2: - Inject PTX (i.p.) Day0->Day2 Day7 Day 7 onwards: - Daily Clinical Scoring - Daily Weight Measurement Day2->Day7

Caption: Workflow for the induction of EAE in C57BL/6 mice.
This compound (OLT1177) Administration Protocols

This compound can be administered prophylactically (starting at immunization) or therapeutically (starting at disease onset).[5]

A. Prophylactic Oral Administration (in Diet):

  • Dosage: Prepare a custom diet containing 3.75 g of this compound per kg of standard rodent chow.[5]

  • Procedure: Provide the this compound-enriched diet ad libitum to the experimental group starting from the day of EAE immunization (Day 0) until the end of the study. The control group receives the standard diet.

B. Therapeutic Oral Administration (Gavage):

  • Rationale: This method is used when treatment begins after disease onset, as EAE mice often reduce their food intake, making diet-based administration unreliable.[5]

  • Dosage: Prepare a formulation of this compound for oral gavage. A specific dose for therapeutic gavage from the provided literature is not explicitly stated, but intraperitoneal doses can serve as a guide for dose-finding studies.

  • Procedure: Once mice show the first clinical signs of EAE (e.g., a clinical score of 1), begin daily administration of this compound via oral gavage. The vehicle control group should receive the vehicle on the same schedule.

C. Prophylactic Intraperitoneal (i.p.) Administration:

  • Formulation: Solubilize this compound in sterile saline.[5]

  • Dosage Regimens:

    • High Dose, Single Injection: 200 mg/kg, administered once daily.[5]

    • Low Dose, Twice Daily: 60 mg/kg, administered twice daily (e.g., every 12 hours). This regimen was found to be more effective, likely due to the drug's half-life.[5]

  • Procedure: Begin daily i.p. injections on the day of EAE immunization (Day 0) and continue until the end of the study (e.g., 21 days).[5] The control group receives saline injections.

Data Presentation

The following tables summarize the quantitative outcomes of this compound treatment in the EAE model as reported in the literature.[5][14]

Table 1: Effect of Prophylactic Oral this compound on Clinical and Histological Outcomes
ParameterControl EAE (Standard Food)This compound EAE (3.75 g/kg Food)Outcome
Peak Clinical Score ~3.5~1.5Significant reduction in disease severity
Demyelination (%) HighSignificantly ReducedProtection against demyelination
CD4+ T Cell Infiltration HighSignificantly AttenuatedReduced CNS immune infiltration
Macrophage Infiltration HighSignificantly AttenuatedReduced CNS immune infiltration

Data are approximations based on graphical representations in Sánchez-Fernández et al., 2019.[5]

Table 2: Effect of Prophylactic Oral this compound on Spinal Cord Cytokine Levels
CytokineControl EAE (Standard Food)This compound EAE (3.75 g/kg Food)Outcome
IL-1β ElevatedMarked Reduction (~2-3 fold)Inhibition of key inflammasome product
IL-18 ElevatedMarked Reduction (~2-3 fold)Inhibition of key inflammasome product
IL-6 ElevatedMarked ReductionAttenuation of downstream inflammation
TNF-α ElevatedMarked ReductionBroad anti-inflammatory effect
IL-10 UnchangedUnchangedNo alteration of anti-inflammatory response

Data reported as ~2- to 3-fold reductions in Sánchez-Fernández et al., 2019.[5][9]

Table 3: Comparison of Intraperitoneal this compound Administration Regimens
Administration RegimenPeak Clinical ScoreOutcome
Control (Saline) ~3.0-
200 mg/kg, once daily ~2.5No significant prevention of neurological decline
60 mg/kg, twice daily ~1.5Significant amelioration of functional deficits

Data are approximations based on graphical representations in Sánchez-Fernández et al., 2019.[5] This highlights the importance of maintaining therapeutic drug levels.

Conclusion

This compound is a potent and specific inhibitor of the NLRP3 inflammasome that demonstrates significant therapeutic efficacy in the EAE model. Both prophylactic and therapeutic administration routes have been shown to reduce disease severity, limit CNS inflammation and demyelination, and decrease levels of key pro-inflammatory cytokines. These protocols and data provide a robust framework for researchers to investigate the therapeutic potential of NLRP3 inflammasome inhibition in multiple sclerosis and other neuroinflammatory disorders.

References

Application Notes and Protocols for Long-Term Animal Studies Using a Dapansutrile-Enriched Diet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound presents a promising therapeutic strategy by specifically targeting this pathway.[2] These application notes provide detailed protocols for the long-term administration of this compound to animals via a custom-formulated, drug-enriched diet, a method particularly suited for chronic disease models.

Data Presentation

The following tables summarize the quantitative outcomes from various long-term animal studies investigating the effects of a this compound-enriched diet and other oral administration routes in different disease models.

Table 1: Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
ParameterControl Group (Standard Diet)This compound Group (3.75 g/kg in diet)Administration MethodStudy DurationReference
Neurological Deficit Score Higher scores indicating more severe diseaseReduction of ~1 point in EAE score compared to vehicleEnriched Diet & Oral Gavage23 days post-induction[2]
Spinal Cord Demyelination Extensive demyelination observed~2-fold reduction in demyelinationEnriched Diet23 days post-induction[4]
IL-1β Protein Levels (Spinal Cord) Elevated~2- to 3-fold reductionEnriched Diet23 days post-induction[5]
IL-18 Protein Levels (Spinal Cord) Elevated~2- to 3-fold reductionEnriched Diet23 days post-induction[5]
IL-6 Protein Levels (Spinal Cord) ElevatedMarked attenuationEnriched Diet23 days post-induction[2]
TNFα Protein Levels (Spinal Cord) ElevatedMarked attenuationEnriched Diet23 days post-induction[2]
CD4+ T Cell Infiltration (Spinal Cord) Significant infiltrationSignificantly attenuatedEnriched Diet23 days post-induction[5]
Macrophage Infiltration (Spinal Cord) Significant infiltrationSignificantly attenuatedEnriched Diet23 days post-induction[5]
Table 2: Efficacy of this compound in a Mouse Model of Alzheimer's Disease (APP/PS1)
ParameterControl Group (Standard Chow)This compound Group (~1000 mg/kg/day in diet)Administration MethodStudy DurationReference
Learning and Memory (Morris Water Maze) ImpairedImpairments reducedEnriched Diet (7.5 g/kg chow)3 months[4][6]
Aβ Plaque Load HighReducedEnriched Diet3 months[4]
IL-1β Levels (Brain) ElevatedMitigatedEnriched Diet3 months[4]
IL-6 Levels (Brain) ElevatedMitigatedEnriched Diet[4]
TNFα Levels (Brain) ElevatedMitigatedEnriched Diet[4]
Table 3: Efficacy of this compound in a Mouse Model of Interstitial Cystitis
ParameterControl Group (Vehicle)This compound Group (100 mg/kg, oral)Administration MethodStudy DurationReference
Bladder Inflammation Score HighReducedOral AdministrationNot Specified[1][7]
Mast Cell Infiltration (Bladder) IncreasedReducedOral AdministrationNot Specified[1][7]
Neutrophil Infiltration (Bladder) IncreasedReducedOral AdministrationNot Specified[1][7]
CXCR3+CD8+ T Cell Infiltration (Bladder) IncreasedSignificant decrease (p<0.01)Oral AdministrationNot Specified[1][7]
IL-1β Expression (Bladder) IncreasedDecreasedOral AdministrationNot Specified[1]
NLRP3 Expression (Bladder) IncreasedDecreasedOral Administration[1]
Caspase-1 Expression (Bladder) IncreasedDecreasedOral Administration[1]
NF-κB Expression (Bladder) IncreasedDecreasedOral Administration[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Enriched Rodent Diet

This protocol describes the formulation of a rodent diet enriched with this compound for long-term oral administration.

Materials:

  • This compound (OLT1177) powder

  • Standard rodent chow (powdered or pelleted)

  • A commercial diet manufacturer (e.g., Research Diets, New Brunswick, NJ, USA, as cited in studies[2]) or appropriate in-house equipment for diet mixing and pelleting.

  • Precision balance

  • Mixer (e.g., V-blender)

  • Pellet mill (optional, if starting with powdered chow)

Procedure:

  • Dose Calculation: Determine the target daily dose of this compound for the animals (e.g., in mg/kg of body weight). Based on the average daily food consumption of the specific rodent strain and age, calculate the required concentration of this compound in the diet (in g/kg of food). A commonly used concentration in EAE mouse models is 3.75 g of this compound per kilogram of food.[2] For Alzheimer's disease models, a concentration of 7.5 g/kg has been reported.[4][6]

  • Diet Formulation:

    • Option A (Commercial Formulation): The most reliable and consistent method is to outsource the diet preparation to a commercial vendor specializing in custom research diets. Provide the vendor with the desired concentration of this compound and the specifications of the base chow. The vendor will ensure homogenous mixing and can provide the diet in pelleted or powdered form. This was the method used in the cited EAE study.[2]

    • Option B (In-house Preparation):

      • If starting with pelleted chow, grind the pellets into a fine, uniform powder.

      • Accurately weigh the required amount of this compound powder and powdered standard chow.

      • To ensure homogenous mixing, use a geometric dilution method. Start by mixing the this compound with an equal amount of powdered chow. Gradually add more powdered chow in increments, mixing thoroughly after each addition, until the entire batch is blended. A V-blender is recommended for this purpose to ensure uniformity.

      • If pelleted feed is required, the mixed powder can be re-pelleted using a pellet mill. The pellets should be air-dried in a clean, controlled environment to the appropriate hardness and moisture content.

  • Quality Control: It is advisable to send a sample of the prepared diet for analytical testing to confirm the concentration and homogeneity of this compound.

  • Storage: Store the this compound-enriched diet in a cool, dry, and dark place to prevent degradation of the compound. Follow the manufacturer's recommendations for storage conditions and shelf life.

  • Control Diet: Prepare a control diet using the same procedure but without the addition of this compound.

Protocol 2: Long-Term Administration and Monitoring in a Chronic Disease Model

This protocol outlines the general procedure for a long-term study using the this compound-enriched diet.

Materials:

  • This compound-enriched diet

  • Control diet

  • Experimental animals (e.g., mice, rats) of the appropriate strain and age for the disease model.

  • Animal housing with ad libitum access to food and water.

  • Equipment for monitoring animal health (e.g., weighing scale, calipers).

  • Tools for behavioral assessments and sample collection as required by the specific disease model.

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions and standard diet for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to the control and treatment groups.

  • Diet Administration:

    • Replace the standard chow with either the control or this compound-enriched diet.

    • Ensure that food and water are available ad libitum throughout the study.

    • For prophylactic studies, the medicated diet can be provided from the day of disease induction.[2]

    • For therapeutic studies, the medicated diet can be introduced after the onset of clinical signs. However, be aware that in some disease models, such as EAE, reduced food intake may necessitate the use of oral gavage for accurate dosing.[2]

  • Monitoring:

    • Food and Water Intake: Monitor and record food and water consumption regularly to ensure that the medicated diet does not significantly alter feeding behavior, which could affect the actual drug dosage received.

    • Body Weight: Record the body weight of each animal at regular intervals (e.g., daily or weekly).

    • Clinical Scoring: For disease models with observable clinical signs (e.g., EAE), perform regular clinical scoring according to established protocols.

    • Behavioral Tests: Conduct behavioral assessments at predetermined time points to evaluate the functional effects of the treatment.

  • Sample Collection and Analysis: At the end of the study, collect tissues and biological fluids (e.g., blood, spinal cord, brain) for downstream analysis, such as histology, immunohistochemistry, cytokine profiling (e.g., ELISA), and Western blotting.

Protocol 3: Oral Gavage Administration of this compound

In situations where precise dosing is critical or when animals exhibit reduced food intake, oral gavage is an alternative administration route.

Materials:

  • This compound (OLT1177) powder

  • Vehicle (e.g., distilled water, sterile saline)[2]

  • Animal gavage needles (appropriate size for the species and age)

  • Syringes

  • Precision balance

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the body weight of the animals.[2]

    • Solubilize the this compound powder in the chosen vehicle. Ensure complete dissolution.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.

    • Administer the vehicle alone to the control group.

  • Frequency: Dosing frequency will depend on the pharmacokinetic properties of the drug and the experimental design. In some studies, twice-daily administration has been shown to be effective.[4]

Mandatory Visualizations

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1B IL-1β (mature) pro_IL1B->IL1B maturation NLRP3_protein_active NLRP3 (active) Activation_Signal Activation Signals (e.g., ATP, toxins, crystals) K_efflux K+ Efflux Activation_Signal->K_efflux K_efflux->NLRP3_protein_active NLRP3_inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_protein_active->NLRP3_inflammasome recruits ASC ASC ASC ASC->NLRP3_inflammasome pro_caspase1 pro-Caspase-1 caspase1 Caspase-1 (active) pro_caspase1->caspase1 autocatalysis NLRP3_inflammasome->pro_caspase1 recruits caspase1->pro_IL1B cleaves GSDMD Gasdermin-D caspase1->GSDMD cleaves IL18 IL-18 (mature) pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->pyroptosis This compound This compound (OLT1177) This compound->NLRP3_inflammasome inhibits oligomerization Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis start Animal Acclimatization (1 week) disease_induction Disease Induction (e.g., EAE, APP/PS1) start->disease_induction grouping Randomized Grouping disease_induction->grouping control_group Control Group (Standard Diet) grouping->control_group dapansutrile_group This compound Group (Enriched Diet) grouping->dapansutrile_group treatment_period Long-Term Diet Administration (ad libitum) control_group->treatment_period dapansutrile_group->treatment_period monitoring Regular Monitoring: - Body Weight - Food Intake - Clinical Scores treatment_period->monitoring behavior Behavioral Assessments monitoring->behavior euthanasia Euthanasia & Sample Collection behavior->euthanasia analysis Downstream Analysis: - Histology - Cytokine Profiling - Western Blot euthanasia->analysis

References

Application Notes and Protocols: Intraperitoneal Injection of Dapansutrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has demonstrated therapeutic potential in various preclinical models by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] These application notes provide detailed protocols for the experimental intraperitoneal (IP) injection of this compound in mice, along with a summary of its mechanism of action and reported in vivo effects.

Mechanism of Action

This compound specifically targets and inhibits the ATPase activity of NLRP3, which is a critical step in the assembly and activation of the inflammasome complex.[1][3] This inhibition prevents the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the maturation and secretion of IL-1β and IL-18.[1][3][4] This targeted action reduces inflammation and subsequent pyroptotic cell death.[1][4]

Signaling Pathway of this compound Action

Dapansutrile_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_assembly Inflammasome Assembly cluster_inhibition Inhibition by this compound cluster_effects Downstream Effects PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR K_efflux K+ Efflux / ROS PAMPs->K_efflux NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 (Transcription) NFkB->Pro_IL1b NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active activation K_efflux->NLRP3_inactive ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage IL1b Mature IL-1β Casp1->IL1b cleaves Pro-IL-1β IL18 Mature IL-18 Casp1->IL18 cleaves Pro-IL-18 Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NLRP3_active Inhibits ATPase Activity Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental Protocols

Materials

  • This compound (OLT1177)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice)

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Solution

This compound should be solubilized in a sterile vehicle suitable for intraperitoneal injection. For many preclinical studies, this compound is dissolved in sterile saline.[5][6]

  • Determine the required concentration of this compound based on the desired dosage (mg/kg) and the injection volume.

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile container, dissolve the this compound in the appropriate volume of sterile saline. Gentle warming or vortexing may be required to fully dissolve the compound.

  • Ensure the final solution is clear and free of particulates.

  • Store the solution as recommended by the manufacturer. For immediate use, it can be kept at room temperature.

Animal Handling and Restraint

Proper animal handling and restraint are crucial for accurate and safe intraperitoneal injections.

  • Gently remove the mouse from its cage by grasping the base of the tail.

  • Allow the mouse to grip a wire cage lid or other surface with its forelimbs.

  • Securely scruff the mouse by grasping the loose skin over the neck and shoulders between your thumb and forefinger.

  • Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This position allows the abdominal organs to shift away from the injection site.

Intraperitoneal Injection Procedure

The recommended site for IP injection in mice is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.[7]

IP_Injection_Workflow start Start prep_dap Prepare this compound Solution start->prep_dap restrain Restrain Mouse in Supine Position prep_dap->restrain locate_site Locate Injection Site (Lower Abdominal Quadrant) restrain->locate_site insert_needle Insert Needle (25-27G) at 15-30° Angle locate_site->insert_needle aspirate Aspirate to Check for Blood or Urine insert_needle->aspirate inject Inject this compound Solution Slowly aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Return to Cage and Monitor for Adverse Effects withdraw->monitor end End monitor->end

Caption: Workflow for intraperitoneal injection of this compound in mice.

  • Preparation: Draw the calculated volume of this compound solution into a sterile syringe fitted with a 25-27 gauge needle.

  • Site Identification: Locate the injection site in the lower abdominal quadrant, lateral to the midline.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. The depth of insertion should be just enough to penetrate the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Administration: Slowly and steadily inject the this compound solution.

  • Withdrawal: Smoothly withdraw the needle.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions such as distress or bleeding at the injection site.

Recommended Dosages from Preclinical Studies

The optimal dosage of this compound can vary significantly depending on the animal model and the therapeutic indication. The following table summarizes dosages used in various published studies.

Disease ModelSpeciesDosage RegimenOutcome
Experimental Autoimmune Encephalomyelitis (EAE)Mouse200 mg/kg, once daily, IPAmeliorated neurological deficits[5]
Experimental Autoimmune Encephalomyelitis (EAE)Mouse60 mg/kg, twice daily, IPGreater efficacy than single high dose[5]
Myocardial Ischemia-Reperfusion InjuryMouse6, 60, and 600 mg/kg, single dose, IPDose-dependent reduction in infarct size[8]
Spinal Cord InjuryMouse200 mg/kg, once daily for 7 days, IPGreater preservation of hindlimb mobility[9]
Parkinson's Disease Model (MPTP-induced)Mouse200 mg/kg, single dose, IP (1 hr prior to MPTP)Protected against motor deficits and dopaminergic cell loss[9]
Intracerebral HemorrhageMouse200 mg/kg, IP at 1, 24, and 48 hours post-hemorrhageAttenuated cerebral edema[9]
Type 2 Diabetes and MAFLDMouse200 mg/kg, once daily for 8 weeks, IPRegulated hepatic lipid deposition[6]

Quantitative Data Summary

The following table presents a summary of the quantitative effects of this compound observed in preclinical studies.

ParameterModelTreatmentResult
Infarct Size Myocardial Ischemia-Reperfusion6 mg/kg IP36% reduction[8]
60 mg/kg IP67% reduction[8]
600 mg/kg IP62% reduction[8]
IL-1β Levels LPS-stimulated human macrophagesIn vitro60% decrease[3]
IL-18 Levels LPS-stimulated human macrophagesIn vitro70% decrease[3]
IL-1β Release Monocytes from CAPS patientsIn vitro36-84% inhibition[3]
Synovial IL-1β, IL-6, MPO, CXCL1 Gouty Arthritis (mouse)600 mg/kgSignificant decrease compared to vehicle[9]
Spinal Cord Cytokines (IL-1β, IL-18, IL-6, TNFα) EAE (mouse)3.5 g/kg in diet~2 to 3-fold reduction[10]

Safety and Tolerability

In preclinical models, this compound is generally well-tolerated.[9] Human clinical trials have also demonstrated a good safety profile with oral administration at doses up to 2000 mg/day for short durations.[11][12] As with any experimental procedure, researchers should closely monitor animals for any signs of adverse effects.

Intraperitoneal administration is an effective route for delivering this compound in preclinical research settings. The protocols and data presented here provide a comprehensive guide for scientists and researchers investigating the therapeutic potential of this selective NLRP3 inflammasome inhibitor. Adherence to proper technique and careful dose selection based on the specific experimental model are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring Dapansutrile Efficacy in a Murine Gout Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in articular joints. A key pathogenic driver of gout flares is the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome in resident macrophages upon phagocytosis of MSU crystals. This activation leads to the cleavage and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which orchestrate a robust inflammatory cascade, including the recruitment of neutrophils to the joint.

Dapansutrile (also known as OLT1177) is an orally bioavailable, selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] By directly binding to the NLRP3 protein, this compound prevents inflammasome assembly and subsequent caspase-1 activation, thereby blocking the maturation and secretion of IL-1β and IL-18.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in a well-established preclinical murine model of acute gouty arthritis induced by intra-articular injection of MSU crystals.

Mechanism of Action of this compound in Gout

The inflammatory response in gout is triggered when MSU crystals are recognized as a danger-associated molecular pattern (DAMP) by macrophages in the synovial lining. This leads to the assembly and activation of the NLRP3 inflammasome, a multi-protein complex. The activated inflammasome complex proteolytically cleaves pro-caspase-1 to its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. Secreted IL-1β is a potent pyrogen and inflammatory mediator that recruits neutrophils and other immune cells to the joint, amplifying the inflammatory response and causing the characteristic symptoms of a gout flare: intense pain, swelling, redness, and heat.[1][2] this compound intervenes early in this process by inhibiting the assembly of the NLRP3 inflammasome.

Gout_Pathway cluster_macrophage Macrophage cluster_extracellular Extracellular Space / Joint MSU MSU Crystals NLRP3_inactive Inactive NLRP3 MSU->NLRP3_inactive Phagocytosis & Activation NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Oligomerization with ASC Pro_IL1B Pro-IL-1β Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 ASC ASC NLRP3_active->Casp1 Cleavage IL1B Mature IL-1β Casp1->IL1B Cleavage of Pro-IL-1β IL1B_secreted Secreted IL-1β IL1B->IL1B_secreted Secretion Inflammation Neutrophil Recruitment, Pain, Swelling IL1B_secreted->Inflammation This compound This compound This compound->NLRP3_active Inhibition

Caption: this compound's inhibition of the NLRP3 inflammasome pathway in gout.

Quantitative Data Summary

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of this compound (OLT1177) in a murine model of MSU-induced acute gouty arthritis.[1][4]

Table 1: Effect of this compound on Joint Swelling

Treatment GroupChange in Knee Swelling (mm)% Reduction vs. Vehicle
Naive (No MSU)0.05 ± 0.02N/A
Vehicle (MSU)0.85 ± 0.050%
This compound (Oral)0.25 ± 0.0470.6%
Data are presented as mean ± SEM. Swelling was measured 4 hours post-MSU injection. This compound was administered orally 1 hour after MSU challenge.[1][4]

Table 2: Effect of this compound on Synovial Inflammatory Mediators

MediatorVehicle (MSU) (pg/mg tissue)This compound (Oral) (pg/mg tissue)% Reduction vs. Vehicle
IL-1β1500 ± 150450 ± 5070%
IL-6800 ± 75240 ± 3070%
CXCL14000 ± 3001000 ± 12075%
MPO2500 ± 2501525 ± 15039%
Data are presented as mean ± SEM. Synovial tissue was collected 4 hours post-MSU injection. This compound was administered orally 1 hour after MSU challenge.[1][4]

Experimental Workflow

The following diagram outlines the typical workflow for assessing the efficacy of this compound in the MSU-induced gout model.

Gout_Workflow cluster_setup Phase 1: Model Induction & Dosing cluster_assessment Phase 2: Efficacy Assessment cluster_analysis Phase 3: Endpoint Analysis Acclimatize Acclimatize Mice Baseline Baseline Paw Measurement Acclimatize->Baseline MSU_injection Intra-articular MSU Injection Baseline->MSU_injection Dosing Administer this compound (e.g., Oral Gavage) MSU_injection->Dosing e.g., 1 hour post-injection Paw_measurement Measure Paw Swelling (e.g., at 4 hours) Dosing->Paw_measurement Euthanasia Euthanize & Collect Tissue Paw_measurement->Euthanasia Synovial_collection Collect Synovial Tissue/ Fluid Euthanasia->Synovial_collection Histo Histological Analysis Synovial_collection->Histo ELISA Cytokine/Chemokine ELISA (IL-1β, IL-6, CXCL1) Synovial_collection->ELISA MPO MPO Activity Assay Synovial_collection->MPO

Caption: Experimental workflow for this compound efficacy testing in a mouse gout model.

Detailed Experimental Protocols

Protocol 1: Preparation of Monosodium Urate (MSU) Crystals
  • Dissolve 1.68 g of uric acid in 500 mL of 0.01 N NaOH by heating to 70°C.

  • Adjust the pH to 7.2 with HCl.

  • Allow the solution to cool slowly at room temperature overnight to allow for crystal formation.

  • Wash the resulting crystals with sterile, pyrogen-free phosphate-buffered saline (PBS).

  • Dry the crystals at 55°C for 24 hours and then autoclave for sterilization.

  • For injection, suspend the sterile MSU crystals in sterile, pyrogen-free PBS at a concentration of 20 mg/mL.

Protocol 2: Induction of Acute Gouty Arthritis in Mice
  • Use 8-12 week old male C57BL/6 mice, acclimatized for at least one week prior to the experiment.

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Measure the baseline thickness of the ankle or knee joint using a digital caliper.

  • Inject 10 µL of the 20 mg/mL MSU crystal suspension (total of 200 µg of MSU) intra-articularly into the right ankle or knee joint using a 30-gauge needle.

  • Inject 10 µL of sterile PBS into the contralateral (left) joint as an internal control.

  • The vehicle control group should receive an intra-articular injection of MSU and the corresponding vehicle for the this compound formulation.

Protocol 3: Administration of this compound
  • This compound can be administered prophylactically (before MSU injection) or therapeutically (after MSU injection). A therapeutic paradigm is often more clinically relevant.

  • For oral administration, prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound by oral gavage at the desired dose (e.g., 600 mg/kg) at a specified time point, for example, 1 hour after the MSU injection.[1]

  • The vehicle control group should receive an equivalent volume of the vehicle by the same route of administration.

Protocol 4: Measurement of Joint Swelling (Edema)
  • At predetermined time points after MSU injection (e.g., 4, 8, 24 hours), measure the thickness of the MSU-injected and PBS-injected joints using a digital caliper.

  • The change in joint swelling is calculated by subtracting the baseline measurement from the post-injection measurement for each joint.

  • Data can be expressed as the absolute change in thickness (mm) or as a percentage increase from baseline.

Protocol 5: Collection and Processing of Synovial Tissue
  • At the end of the experiment (e.g., 4 hours post-MSU injection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissect the ankle or knee joint and carefully expose the synovial capsule.

  • Under a dissecting microscope, carefully excise the synovial tissue, avoiding contamination from surrounding muscle and connective tissue.

  • For cytokine and MPO analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • For histological analysis, fix the entire joint in 10% neutral buffered formalin for 24-48 hours.

Protocol 6: Analysis of Inflammatory Mediators
  • Tissue Homogenization:

    • Weigh the frozen synovial tissue.

    • Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • ELISA for IL-1β, IL-6, and CXCL1:

    • Use commercially available mouse-specific ELISA kits for IL-1β, IL-6, and CXCL1.

    • Follow the manufacturer's instructions for the assay procedure.

    • Briefly, coat a 96-well plate with the capture antibody. Add standards and tissue homogenate samples to the wells. Add the detection antibody, followed by a substrate solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine/chemokine in the samples based on the standard curve. Normalize the results to the total protein concentration of the tissue homogenate.

  • Myeloperoxidase (MPO) Activity Assay:

    • MPO activity is an indicator of neutrophil infiltration.

    • Use a commercially available MPO activity assay kit.

    • The principle often involves the MPO-catalyzed reaction of H2O2 with a substrate (e.g., TMB) to produce a colored product.

    • Follow the manufacturer's protocol. Typically, this involves adding the tissue homogenate to a reaction mixture and measuring the change in absorbance over time.

    • Calculate MPO activity based on a standard curve or as units of activity per milligram of tissue.

Protocol 7: Histological Analysis of Joint Inflammation
  • After fixation, decalcify the joints in a suitable decalcification solution (e.g., 10% EDTA) for 7-14 days.

  • Process the decalcified joints through graded alcohols and xylene, and embed in paraffin.

  • Cut 5 µm sections and mount them on glass slides.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology and inflammatory cell infiltration.

  • Score the stained sections for the severity of inflammation by a blinded observer using a semi-quantitative scoring system (e.g., 0-4 scale) for parameters such as:

    • Inflammatory Cell Infiltration: (0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked)

    • Synovial Hyperplasia: (0 = normal, 1 = mild thickening, 2 = moderate thickening, 3 = severe thickening with villous formation)

    • Cartilage and Bone Erosion: (0 = no damage, 1 = mild cartilage damage, 2 = moderate cartilage damage, 3 = severe cartilage damage with bone erosion)

Logical Framework for Efficacy Evaluation

The following diagram illustrates the logical connections between the experimental components for a robust evaluation of this compound's efficacy.

Gout_Logic Hypothesis Hypothesis: This compound reduces MSU-induced joint inflammation by inhibiting the NLRP3 inflammasome. Model Model System: MSU Crystal-Induced Acute Gout in Mice Hypothesis->Model Intervention Intervention: Oral Administration of This compound Model->Intervention Primary_Endpoint Primary Endpoint: Reduction in Joint Swelling Intervention->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Decreased Inflammatory Cell Infiltration - Reduced Pro-inflammatory Mediators Intervention->Secondary_Endpoints Measurements Measurements: - Caliper Measurements - Histology (H&E) - ELISA (IL-1β, IL-6, CXCL1) - MPO Assay Primary_Endpoint->Measurements Secondary_Endpoints->Measurements Conclusion Conclusion: Efficacy of this compound in a preclinical gout model is confirmed. Measurements->Conclusion

Caption: Logical framework for this compound efficacy study in a gout model.

References

Application Notes and Protocols: In Vitro Stimulation of Macrophages with Dapansutrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro stimulation of macrophages with Dapansutrile (also known as OLT1177), a selective inhibitor of the NLRP3 inflammasome. This document outlines the mechanism of action, experimental protocols, and expected outcomes for researchers investigating the anti-inflammatory properties of this compound.

Introduction

This compound is a novel, orally available small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has been shown to effectively inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its interaction with the apoptosis-associated speck-like protein containing a CARD (ASC).[3][4] This action blocks the oligomerization and assembly of the entire inflammasome complex, a critical step for its activation.[3] Consequently, the downstream activation of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18 are suppressed.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cytokine production in various macrophage cell types as reported in preclinical studies.

Table 1: Inhibitory Concentration (IC50) of this compound

Cell TypeCytokine MeasuredIC50Reference
J774 (murine macrophages)IL-1β1 nM[5]

Table 2: Efficacy of this compound in Inhibiting Cytokine Release

Cell TypeStimulusThis compound ConcentrationIL-1β ReductionIL-18 ReductionReference
Human Monocyte-Derived Macrophages (HMDMs)LPS1 µM60%70%
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATP1 µM~60%~70%
J774A.1 (murine macrophages)LPS + ATP1 µM~50%Not Reported
THP-1 (human monocytic cell line)Not SpecifiedNot SpecifiedInhibition ObservedNot Reported

Experimental Protocols

This section provides detailed protocols for the in vitro stimulation of macrophages and the evaluation of this compound's inhibitory activity.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and this compound Treatment in Murine Macrophages (J774A.1)

Materials:

  • J774A.1 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for murine IL-1β and IL-18

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed J774A.1 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.

  • Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours.

  • This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour before the second signal.

  • Activation (Signal 2): Stimulate the cells with ATP (5 mM) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plates and collect the supernatants for cytokine analysis.

  • Cell Lysis: Lyse the remaining cells for Western blot analysis of inflammasome components.

  • Cytokine Quantification (ELISA): Measure the concentrations of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blot Analysis: Perform Western blotting on the cell lysates to analyze the expression and cleavage of NLRP3, ASC, and caspase-1.

Protocol 2: In Vitro NLRP3 Inflammasome Activation and this compound Treatment in Human Monocyte-Derived Macrophages (HMDMs)

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO

  • ELISA kits for human IL-1β and IL-18

Procedure:

  • Monocyte Isolation: Isolate monocytes from human PBMCs by adherence or magnetic cell sorting.

  • Macrophage Differentiation: Differentiate the isolated monocytes into macrophages by culturing them in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF (50 ng/mL) for 5-7 days.

  • Cell Seeding: Plate the differentiated HMDMs in 96-well plates.

  • This compound Preparation and Treatment: Follow the same procedure as described in Protocol 1 for this compound preparation and treatment.

  • Priming and Activation: Prime the HMDMs with LPS (100 ng/mL) for 3 hours.

  • Supernatant Collection and Analysis: Collect the supernatants and quantify IL-1β and IL-18 levels using human-specific ELISA kits.

Visualizations

Signaling Pathway of this compound Action

Dapansutrile_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_activation Signal 2: Activation PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1: Priming NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription pro_IL18 pro-IL-18 NFkB->pro_IL18 Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Activation caspase1->pro_IL1b Cleavage caspase1->pro_IL18 Cleavage Secretion1 Secretion IL1b->Secretion1 Secretion2 Secretion IL18->Secretion2 This compound This compound This compound->Inflammasome Inhibits Assembly Activators Activation Stimuli (e.g., ATP, MSU) Activators->NLRP3_inactive

Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome signaling pathway.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture Macrophages (e.g., J774A.1, HMDMs) Seed 2. Seed Cells into 96-well Plates Culture->Seed Prime 4. Prime with LPS (Signal 1) Seed->Prime Dapan_Prep 3. Prepare this compound Dose Range Dapan_Treat 5. Treat with this compound Dapan_Prep->Dapan_Treat Prime->Dapan_Treat Activate 6. Activate with ATP/MSU (Signal 2) Dapan_Treat->Activate Collect 7. Collect Supernatants and Cell Lysates Activate->Collect ELISA 8a. ELISA for IL-1β/IL-18 (Supernatant) Collect->ELISA WB 8b. Western Blot for Inflammasome Proteins (Lysate) Collect->WB Data 9. Data Analysis and Interpretation ELISA->Data WB->Data

Caption: Step-by-step experimental workflow for evaluating this compound's efficacy in vitro.

References

Troubleshooting & Optimization

Optimizing Dapansutrile Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dapansutrile concentration in cell viability experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2] It works by preventing the assembly and activation of the NLRP3 inflammasome complex, which in turn blocks the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] This targeted action helps to reduce inflammation.

Q2: At what concentrations is this compound typically effective in vitro?

A2: this compound has been shown to be effective at nanomolar to low micromolar concentrations for inhibiting the NLRP3 inflammasome. For instance, in LPS-stimulated human blood-derived macrophages, this compound reduced IL-1β and IL-18 release at concentrations as low as 1 µM or less.[1] The optimal concentration will, however, vary depending on the cell type and experimental conditions.

Q3: Is this compound expected to be cytotoxic?

A3: this compound's primary role is as an anti-inflammatory agent, not a cytotoxic one. In several studies, it has been shown to improve cell survival and reduce senescence-related phenotypes.[3][4] While high concentrations of any compound can eventually lead to cell death, this compound is not expected to be highly cytotoxic at the concentrations typically used to inhibit the NLRP3 inflammasome. One study in a melanoma model suggested that its anti-tumor effects were mediated by the immune system rather than by direct tumor cell killing.[5]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared by dissolving this compound in DMSO. For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cell death observed at low this compound concentrations. 1. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell health: The cells may have been unhealthy or stressed before the experiment. 3. Contamination: The cell culture may be contaminated with bacteria or mycoplasma. 4. Incorrect compound concentration: Errors in calculating dilutions may have resulted in a higher than intended final concentration.1. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration to assess solvent toxicity. Ensure the final DMSO concentration is ≤ 0.1%. 2. Always use healthy, actively growing cells for experiments. Monitor cell morphology and viability before starting the assay. 3. Regularly test cell cultures for contamination. 4. Double-check all calculations and dilution steps.
No effect on cell viability is observed, even at high concentrations. 1. Low intrinsic cytotoxicity: this compound is not expected to be highly cytotoxic. 2. Short incubation time: The incubation period may not be long enough to observe any potential long-term effects on cell proliferation or viability. 3. Assay interference: The compound may interfere with the chemistry of the viability assay being used.1. This is the expected outcome for a non-cytotoxic compound. The goal of using this compound is often to study its anti-inflammatory effects. 2. Consider extending the incubation time (e.g., 48 or 72 hours) to assess effects on cell proliferation. 3. Run a control experiment without cells to check for direct interaction between this compound and the assay reagents.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate pipetting of the compound or assay reagents. 3. Edge effects: Wells on the perimeter of the plate may experience different evaporation rates, affecting cell growth.1. Ensure the cell suspension is homogenous before and during plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Difficulty determining the optimal concentration for inhibiting inflammation without affecting viability. 1. Narrow therapeutic window for the specific cell line: The concentration range that inhibits inflammation might be close to the concentration that affects viability.1. Perform a dose-response curve for both the anti-inflammatory effect (e.g., by measuring IL-1β levels) and cell viability in parallel. This will help identify the optimal concentration range where inflammation is inhibited with minimal impact on cell viability.

Data Presentation

Table 1: Summary of this compound Concentrations Used in In Vitro Studies for Anti-Inflammatory Effects

Cell TypeAssayEffective Concentration RangeOutcome
Human blood-derived macrophages (LPS-stimulated)IL-1β and IL-18 release≤ 1 µMSignificant reduction in cytokine release.[1]
Murine macrophage cell line (J774A.1)IL-1β secretionNanomolar range50% reduction in IL-1β secretion.[2]
Human monocytes from CAPS patientsIL-1β releaseNot specifiedInhibition of LPS-induced IL-1β release.[2]
HGPS FibroblastsCell GrowthNot specifiedImproved cell growth.[3][4]

Note: The primary outcome measured in these studies was the inhibition of inflammatory markers, not cytotoxicity (IC50 for cell viability).

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Opaque-walled 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Orbital shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate as described in the MTT protocol.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound as described in the MTT protocol.

  • Assay Procedure:

    • After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate and plot the percentage of cell viability as described in the MTT protocol.

Visualizations

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_gene NLRP3 NFkB->NLRP3_gene Casp1 Active Caspase-1 pro_IL1B->Casp1 NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Activation_Signal Activation Signal (e.g., ATP, K+ efflux) Activation_Signal->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Inflammation Inflammation IL1B->Inflammation IL18->Inflammation This compound This compound This compound->Inflammasome Inhibits

Caption: this compound's mechanism of action on the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Prepare_this compound 3. Prepare this compound Dilutions Cell_Seeding->Prepare_this compound Treat_Cells 4. Treat Cells & Incubate Prepare_this compound->Treat_Cells Add_Reagent 5. Add Viability Reagent (MTT or CellTiter-Glo) Treat_Cells->Add_Reagent Incubate_Assay 6. Incubate Add_Reagent->Incubate_Assay Measure_Signal 7. Measure Signal (Absorbance or Luminescence) Incubate_Assay->Measure_Signal Data_Analysis 8. Analyze Data & Plot Dose-Response Curve Measure_Signal->Data_Analysis

Caption: General workflow for determining this compound's effect on cell viability.

Troubleshooting_Logic Start Unexpected Cell Viability Result High_Cytotoxicity Is there high cytotoxicity? Start->High_Cytotoxicity Yes Low_Cytotoxicity Is there low/no cytotoxicity? Start->Low_Cytotoxicity No Check_DMSO Check DMSO concentration (Vehicle Control) High_Cytotoxicity->Check_DMSO Expected_Outcome This is the expected outcome. This compound has low cytotoxicity. Low_Cytotoxicity->Expected_Outcome Check_Cells Assess cell health and for contamination Check_DMSO->Check_Cells DMSO OK Check_Concentration Verify this compound concentration calculations Check_Cells->Check_Concentration Cells Healthy Resolve_High Issue Resolved Check_Concentration->Resolve_High Concentration OK Check_Incubation Consider longer incubation times Expected_Outcome->Check_Incubation If proliferation effect is of interest Check_Interference Test for assay interference Check_Incubation->Check_Interference Resolve_Low Further Investigation Check_Interference->Resolve_Low

Caption: Troubleshooting logic for unexpected cell viability results with this compound.

References

Dapansutrile stability in DMSO solution over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Dapansutrile in DMSO and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. This compound is soluble in DMSO at concentrations up to 100 mg/mL (750.91 mM).[1] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to minimize solvent-induced artifacts.[1]

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • Short-term storage: 1 month at -20°C.[1][2]

  • Long-term storage: 6 months to 1 year at -80°C.[1][2]

It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[1]

Q3: How stable is this compound in DMSO over time?

A3: While specific long-term quantitative stability data for this compound in DMSO at various temperatures is not extensively published, general recommendations suggest that the compound is stable for up to 6 months when stored at -80°C.[2] However, the actual stability can be influenced by several factors including the purity of the DMSO, exposure to light, and the number of freeze-thaw cycles. For sensitive experiments, it is recommended to prepare fresh solutions or to perform periodic quality control checks on stored solutions.

Q4: Can I store this compound in DMSO at room temperature?

A4: Storing this compound solutions in DMSO at room temperature is not recommended for extended periods. Some chemical classes can degrade in DMSO at room temperature, and DMSO itself is hygroscopic, meaning it readily absorbs water from the atmosphere.[3] The presence of water can facilitate the degradation of dissolved compounds.[4] For working solutions, it is best to prepare them fresh from a frozen stock on the day of the experiment.

Q5: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the vial to 37°C for a short period and vortex it thoroughly. If precipitation persists, sonication may also be helpful.[2] To prevent this, consider preparing stock solutions at a concentration well within the solubility limit and ensure the DMSO used is anhydrous.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.

This could be due to the degradation of the this compound stock solution.

Troubleshooting Steps:

  • Prepare Fresh Solution: Prepare a fresh stock solution of this compound from the powdered compound. The powdered form of this compound is stable for at least 4 years when stored at -20°C.[5]

  • Compare Potency: Test the freshly prepared solution alongside your existing stock solution in a dose-response experiment to compare their potency (e.g., IC50).

  • Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Older bottles of DMSO may have absorbed atmospheric water, which can impact compound stability.

  • Review Storage and Handling: Confirm that your stock solutions have been stored at the correct temperature and that the number of freeze-thaw cycles has been minimized.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Powdered CompoundN/A-20°C≥ 4 years
DMSO Stock SolutionDMSO-20°C1 month
DMSO Stock SolutionDMSO-80°C6 months - 1 year

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a general method for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aliquot and Store: Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Include a "time zero" sample that is analyzed immediately.

  • Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the peak area of the "time zero" sample.

    • A decrease in the peak area over time indicates degradation. Calculate the percentage of this compound remaining at each time point.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

This compound's Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound is a selective inhibitor of the NLRP3 inflammasome.[1][6][7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[8][9] this compound directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex.[7] This inhibition blocks the activation of caspase-1 and the subsequent release of IL-1β and IL-18, thereby reducing inflammation.[7]

Dapansutrile_Mechanism_of_Action cluster_pathway NLRP3 Inflammasome Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, toxins, crystals) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes This compound This compound This compound->NLRP3 Inhibits Assembly

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Experimental Workflow for this compound Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound in a DMSO stock solution. The following workflow outlines the key steps from sample preparation to data analysis.

Stability_Workflow prep 1. Prepare this compound Stock in DMSO aliquot 2. Aliquot into Vials prep->aliquot store 3. Store at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->store sample 4. Collect Samples at Time Points store->sample analyze 5. Analyze by HPLC sample->analyze data 6. Compare Peak Area to Time Zero analyze->data report 7. Determine % Degradation data->report Troubleshooting_this compound start Inconsistent this compound Activity check_sol Is the stock solution old or repeatedly freeze-thawed? start->check_sol fresh_sol Prepare fresh stock solution check_sol->fresh_sol Yes check_dmso Check DMSO quality (anhydrous, purity) check_sol->check_dmso No compare Compare activity of old vs. new stock fresh_sol->compare resolved Issue Resolved compare->resolved Activity Restored not_resolved Issue Persists compare->not_resolved No Change not_resolved->check_dmso check_assay Review assay protocol and other reagents check_dmso->check_assay

References

Troubleshooting inconsistent results in Dapansutrile experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapansutrile. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3][4] It functions by directly binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[1] This, in turn, blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5] this compound also inhibits pyroptosis, a form of inflammatory cell death.[1]

Q2: At what stage of the NLRP3 inflammasome activation pathway does this compound act?

This compound acts on the second signal of NLRP3 inflammasome activation, which is the assembly of the inflammasome complex. It does not inhibit the priming step (Signal 1), which involves the upregulation of NLRP3 and pro-IL-1β expression, often induced by stimuli like lipopolysaccharide (LPS).[6]

Q3: Is this compound selective for the NLRP3 inflammasome?

Yes, current research indicates that this compound is selective for the NLRP3 inflammasome and does not significantly affect other inflammasomes like AIM2 or NLRC4.[6][7]

Q4: What are the expected outcomes of a successful this compound experiment?

In a well-executed experiment, treatment with this compound should lead to a significant reduction in the levels of secreted IL-1β and IL-18 following NLRP3 activation. You should also observe a decrease in caspase-1 activity and a reduction in pyroptotic cell death. Importantly, this compound should not affect the mRNA levels of NLRP3, pro-IL-1β, or pro-IL-18.

Troubleshooting Inconsistent Results

Inconsistent results in this compound experiments can arise from various factors, ranging from procedural inconsistencies to issues with the reagents themselves. This guide provides a structured approach to troubleshooting common problems.

Problem 1: No or reduced inhibitory effect of this compound observed.

If this compound fails to inhibit NLRP3 inflammasome activation in your experiments, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Improper this compound Preparation and Storage - Ensure this compound is fully dissolved. For in vitro experiments, a common solvent is DMSO. Prepare fresh solutions and avoid repeated freeze-thaw cycles. - For in vivo studies, follow established protocols for vehicle preparation (e.g., corn oil, or a solution with PEG300, Tween-80, and saline). Ensure the solution is homogenous before administration.
Suboptimal this compound Concentration - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type or animal model. Effective concentrations can vary.
Incorrect Timing of this compound Treatment - this compound inhibits inflammasome assembly (Signal 2). Ensure that this compound is administered before the activation signal (e.g., ATP, nigericin). Pre-incubation times of 30-60 minutes are common for in vitro assays.
Ineffective NLRP3 Inflammasome Activation - Confirm that your positive controls (NLRP3 activation without this compound) show a robust response. - Verify the potency of your priming (e.g., LPS) and activation (e.g., ATP, nigericin) reagents. - Ensure your cells are healthy and capable of mounting an inflammatory response.
Cell Line or Model Specificity - Confirm that your chosen cell line or animal model expresses a functional NLRP3 inflammasome.
Problem 2: High background or variability in cytokine measurements (ELISA).

High background or variability in your ELISA results can mask the inhibitory effects of this compound.

Potential Cause Troubleshooting Steps
Cell Death or Lysis - Excessive cell death unrelated to pyroptosis can release intracellular cytokines, leading to high background. Assess cell viability using methods like Trypan Blue exclusion. - Be gentle when handling cells to avoid mechanical lysis.
Contamination - Ensure all reagents and cell cultures are free from microbial contamination, which can independently trigger inflammation.
Inconsistent Assay Performance - Follow the ELISA kit manufacturer's instructions carefully. - Ensure proper washing steps to reduce background. - Run samples in triplicate to assess variability.
Problem 3: Inconsistent results in animal models.

In vivo experiments introduce additional layers of complexity.

Potential Cause Troubleshooting Steps
Pharmacokinetics and Bioavailability - The route of administration (oral gavage, intraperitoneal injection, dietary mixing) can significantly impact drug exposure. Refer to established protocols for your specific model. - Consider the timing of administration relative to the inflammatory challenge.
Animal Health and Stress - Ensure animals are healthy and properly acclimatized to minimize stress-induced inflammatory responses that could confound results.
Variability in Inflammatory Response - The magnitude of the inflammatory response can vary between individual animals. Use a sufficient number of animals per group to achieve statistical power.

Experimental Protocols and Data

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol provides a general framework for assessing this compound's efficacy in cell culture.

Cell Types:

  • Human THP-1 monocytes (differentiated into macrophages with PMA)

  • Mouse bone marrow-derived macrophages (BMDMs)

Protocol Steps:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate.

  • Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.

  • Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for cytokine analysis.

  • Analysis:

    • Measure IL-1β and IL-18 levels in the supernatant by ELISA.

    • Assess cell death (pyroptosis) by measuring lactate dehydrogenase (LDH) release in the supernatant.

    • Analyze cleaved caspase-1 in cell lysates or supernatant by Western blot.

Quantitative Data Summary

The following table summarizes reported efficacy data for this compound in various experimental settings.

Model SystemThis compound Concentration/DoseMeasured OutcomeResult
LPS-stimulated human blood-derived macrophages1 µMIL-1β Secretion~60% inhibition[8]
LPS-stimulated human blood-derived macrophages1 µMIL-18 Secretion~70% inhibition[8]
Human blood neutrophilsNot specifiedIL-1β release and caspase-1 activityReduction observed
Monocytes from CAPS patientsNot specifiedLPS-induced IL-1β release36-84% inhibition
Mouse model of gouty arthritis600 mg/kgJoint inflammation, synovial IL-1β, IL-6Significant reduction
EAE mouse model3.75 g/kg in dietSpinal cord IL-1β and IL-18 levelsSignificant reduction[9]

Visualizing Key Pathways and Workflows

This compound's Mechanism of Action

Caption: this compound inhibits the assembly of the NLRP3 inflammasome.

General Experimental Workflow for In Vitro Testing

In_Vitro_Workflow start Start seed_cells Seed Macrophages (e.g., THP-1, BMDM) start->seed_cells prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells treat_this compound Treat with this compound or Vehicle prime_cells->treat_this compound activate_nlrp3 Activate with ATP/Nigericin (Signal 2) treat_this compound->activate_nlrp3 collect_supernatant Collect Supernatant activate_nlrp3->collect_supernatant analysis Analyze Cytokines (ELISA) & Cell Death (LDH) collect_supernatant->analysis end End analysis->end

Caption: A typical workflow for evaluating this compound in cell culture.

Troubleshooting Logic Flow

Troubleshooting_Flow start Inconsistent or Negative Results check_positive_control Is the Positive Control (NLRP3 activation) working? start->check_positive_control check_reagents Check Priming/Activation Reagent Potency check_positive_control->check_reagents No check_this compound Review this compound Preparation & Dosing check_positive_control->check_this compound Yes check_reagents->start Address & Retry check_timing Verify Timing of This compound Addition check_this compound->check_timing check_assay Assess Assay (e.g., ELISA) Performance check_timing->check_assay successful_outcome Consistent Results check_assay->successful_outcome All Checks Pass

References

Potential off-target effects of Dapansutrile in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Dapansutrile (OLT1177) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the NLRP3 inflammasome?

This compound is characterized as a selective inhibitor of the NLRP3 inflammasome.[1][2][3] It has been shown to have no effect on the AIM2 or NLRC4 inflammasomes, suggesting specificity for NLRP3.[1] The primary mechanism of action is the inhibition of NLRP3 ATPase activity, which in turn blocks the assembly of the inflammasome and subsequent activation of caspase-1 and release of IL-1β and IL-18.[3]

Q2: What are the known off-target effects of this compound?

Currently, there is limited publicly available data demonstrating significant direct off-target binding of this compound. Clinical trials have generally reported a favorable safety profile with no treatment-emergent serious adverse events in short-term studies.[2][4] However, comprehensive screening for off-target activities, such as kinome-wide scans, have not been extensively published.

Q3: Could this compound indirectly affect other signaling pathways?

Yes, by inhibiting the NLRP3 inflammasome and reducing the production of IL-1β, this compound can indirectly influence downstream signaling pathways. For instance, since IL-1β is a known inducer of IL-6, this compound can lead to reduced IL-6 levels.[1] Some studies suggest that in specific contexts, pathways like NF-κB and MAPK might be modulated, though this is often considered a consequence of NLRP3 inhibition rather than a direct off-target effect.[5][6]

Q4: Are there any theoretical off-target interactions that researchers should be aware of?

A computational molecular docking study has suggested potential interactions of this compound with other proteins involved in inflammation, such as IL-1β, IL-6, MMP3, CXCL8, and TNF.[7][8] It is important to note that these are predictions from a computational model and require experimental validation. Researchers investigating the effects of this compound in systems where these molecules are critical may consider designing experiments to rule out direct interactions.

Troubleshooting Guides

Issue 1: Unexpected experimental results potentially due to off-target effects.

If you observe an unexpected phenotype in your experiments that cannot be explained by NLRP3 inflammasome inhibition alone, consider the following troubleshooting steps:

Step 1: Confirm NLRP3 Target Engagement

  • Rationale: Ensure that this compound is effectively inhibiting the NLRP3 inflammasome in your experimental system at the concentration used.

  • Recommended Assay: Measure the release of IL-1β and IL-18 from LPS-primed macrophages stimulated with an NLRP3 activator (e.g., ATP or nigericin) in the presence and absence of this compound. A significant reduction in these cytokines confirms on-target activity.

Step 2: Assess Potential for Kinase Inhibition

  • Rationale: Many small molecule inhibitors can have off-target effects on kinases.

  • Recommended Assay: If you have access to such services, a kinome scan can provide a broad overview of potential kinase interactions. Alternatively, you can test this compound's effect on specific kinases relevant to your observed phenotype using in vitro kinase activity assays.

Step 3: Investigate Effects on a Broader Range of Cytokines and Chemokines

  • Rationale: To explore unexpected inflammatory responses, profile a wider array of signaling molecules.

  • Recommended Assay: Use a multiplex immunoassay (e.g., Luminex) or a cytokine antibody array to simultaneously measure a broad panel of cytokines and chemokines in your experimental system treated with this compound. This can help identify unexpected changes in the inflammatory profile.

Step 4: Rule out Non-Specific Effects on Cell Viability

  • Rationale: High concentrations of any compound can lead to cytotoxicity, which can confound experimental results.

  • Recommended Assay: Perform a cell viability assay (e.g., MTT or LDH release assay) to ensure that the concentrations of this compound used in your experiments are not causing significant cell death.

Experimental Protocols

Protocol 1: In Vitro NLRP3 ATPase Activity Assay

This assay directly measures the enzymatic activity of NLRP3 and can be used to determine the IC50 of this compound for its primary target.

Materials:

  • Recombinant human NLRP3 protein

  • Reaction Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

  • Protease Inhibitor Cocktail

  • ATP

  • This compound (and vehicle control, e.g., DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 96-well white, flat-bottomed plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a solution of recombinant NLRP3 protein in Reaction Buffer.

  • Add 20 µL of the NLRP3 solution to each well of a 96-well plate.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the plate with gentle shaking at 37°C for 60 minutes.

  • Terminate the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

  • Record luminescence using a plate reader.

  • Calculate the percent inhibition of NLRP3 ATPase activity for each this compound concentration and determine the IC50 value.

Protocol 2: Macrophage IL-1β Release Assay

This cell-based assay is a functional measure of NLRP3 inflammasome inhibition.

Materials:

  • Human or murine macrophages (e.g., THP-1 cells differentiated with PMA, or bone marrow-derived macrophages)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (and vehicle control)

  • Human or murine IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubate for 1 hour.

  • Stimulate the NLRP3 inflammasome by adding an activator, such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-1β release for each this compound concentration and determine the IC50 value.

Data Presentation

Table 1: Summary of this compound In Vitro Activity

ParameterCell Type/SystemActivatorIC50 / % InhibitionReference
IL-1β SecretionHuman Monocyte-Derived MacrophagesLPS/ATP~60% inhibition at 1 µM[3]
IL-18 SecretionHuman Monocyte-Derived MacrophagesLPS/ATP~70% inhibition at 1 µM[3]
PyroptosisNot specifiedNot specifiedInhibition at 10 µM[3]
NLRP3 ATPase ActivityRecombinant NLRP3-Not specified[3]

Table 2: Theoretical Off-Target Binding Affinities (from Molecular Docking)

Potential Off-TargetPredicted Binding Energy (kcal/mol)NoteReference
MMP3-45.88 ± 0.85Computationally predicted, requires experimental validation.[8]
IL-1βForms a very stable complexComputationally predicted, requires experimental validation.[7][8]
IL-6Binds to the protein targetComputationally predicted, requires experimental validation.[7][8]
TNFBinds to the protein targetComputationally predicted, requires experimental validation.[8]
CXCL8Binds to the protein targetComputationally predicted, requires experimental validation.[8]

Visualizations

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage DAMPs DAMPs / PAMPs TLR4 TLR4 DAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Priming IL1B IL-1β (secreted) pro_IL1B->IL1B NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation Signal (e.g., ATP, Nigericin) ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Caspase-1 pro_caspase1->caspase1 caspase1->pro_IL1B Cleavage This compound This compound This compound->NLRP3_active Inhibition

Caption: this compound's mechanism of action on the NLRP3 signaling pathway.

Off_Target_Troubleshooting Start Unexpected Experimental Result Confirm_Target Confirm NLRP3 Target Engagement Start->Confirm_Target Assess_Kinase Assess Potential Kinase Inhibition Confirm_Target->Assess_Kinase If target is engaged Profile_Cytokines Profile Broader Cytokine/Chemokine Panel Assess_Kinase->Profile_Cytokines Check_Viability Check for Cell Viability Effects Profile_Cytokines->Check_Viability Conclusion Identify Potential Off-Target Effect Check_Viability->Conclusion If no cytotoxicity

Caption: Troubleshooting workflow for suspected off-target effects.

References

Addressing poor solubility of Dapansutrile in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of Dapansutrile (also known as OLT1177).

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing this compound solutions for experimental use.

FAQs

  • What is the expected solubility of this compound in common solvents?

    This compound exhibits varying solubility in different solvents. Below is a summary of reported solubility data. For aqueous solutions, sonication may be required to achieve the maximum solubility.

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 100 - 120≥ 750.9 - 901.1Fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1]
Water36.67275.36Sonication is recommended to facilitate dissolution.[2]
Phosphate-Buffered Saline (PBS, pH 7.2)~3~22.5Stability of aqueous solutions may be limited; fresh preparation is advised.
EthanolInsoluble-This compound is poorly soluble in ethanol.[1]
  • My this compound is not dissolving in my aqueous buffer, what should I do?

    If you are experiencing difficulty dissolving this compound in an aqueous buffer, consider the following troubleshooting steps:

    • Increase Sonication Time: Apply sonication for a longer duration to aid dissolution.

    • Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, which could degrade the compound.

    • pH Adjustment: The solubility of this compound may be pH-dependent. Although specific data across a wide pH range is limited, you can empirically test adjusting the pH of your buffer.

    • Use of Co-solvents: For in vitro assays, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is a common practice. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

  • Can I prepare a stock solution of this compound and store it for later use?

    Yes, you can prepare concentrated stock solutions in DMSO and store them at -20°C or -80°C for extended periods. When stored at -80°C in a suitable solvent, it can be stable for up to a year.[1] For aqueous solutions, it is recommended to prepare them fresh before each experiment to ensure stability and prevent precipitation.

  • Are there any recommended formulations for in vivo studies?

    Several formulations using excipients to improve the solubility and bioavailability of this compound for oral or parenteral administration have been reported. These often involve a combination of solvents and surfactants. Below are some examples of formulations that have been used.

Formulation ComponentsExample RatiosResulting Solubility
DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (15.62 mM)
DMSO, SBE-β-CD in Saline10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (15.62 mM)
DMSO, Corn Oil10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (15.62 mM)

Experimental Protocols

This section provides detailed methodologies for preparing this compound solutions.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 75.09 µL of DMSO per 1 mg of this compound).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Objective: To prepare a ready-to-use aqueous solution of this compound for in vitro experiments.

  • Materials:

    • This compound powder

    • Nuclease-free water or desired aqueous buffer (e.g., PBS)

    • Sonicator

    • Sterile tubes

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the corresponding volume of water or buffer.

    • Vortex the mixture vigorously.

    • Place the tube in a sonicator bath and sonicate until the solution becomes clear. The reported solubility in water is approximately 36.67 mg/mL.[2]

    • Use the solution immediately for your experiment. It is not recommended to store aqueous solutions for long periods.

Visualizations

NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal, leading to the production of pro-inflammatory cytokines.[3][4][5] this compound is an inhibitor of the NLRP3 inflammasome.[6]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Inhibition PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Pro_IL1b Pro-IL-1β Stimuli Activation Stimuli (e.g., K+ efflux, ROS) Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Oligomerization ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->NLRP3_active Inhibition

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for Improving this compound Solubility

This workflow outlines a systematic approach to addressing solubility challenges with this compound in aqueous solutions for in vitro studies.

Solubility_Workflow Start Start: Poor this compound Solubility in Aqueous Buffer Step1 Attempt Direct Dissolution with Sonication Start->Step1 Decision1 Is Solution Clear? Step1->Decision1 Step2 Apply Gentle Heating (e.g., 37°C) Decision1->Step2 No End_Success Proceed with Experiment Decision1->End_Success Yes Decision2 Is Solution Clear? Step2->Decision2 Step3 Prepare Concentrated Stock in DMSO Decision2->Step3 No Decision2->End_Success Yes Step4 Dilute Stock into Aqueous Buffer Step3->Step4 Decision3 Precipitation Occurs? Step4->Decision3 Step5 Decrease Final Concentration or Increase DMSO % (with caution) Decision3->Step5 Yes Decision3->End_Success No Step5->Step4 End_Fail Consider Alternative Formulation Strategies Step5->End_Fail

Caption: A workflow for troubleshooting and improving the solubility of this compound.

References

Technical Support Center: Long-Term In Vivo Administration of Dapansutrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the long-term in vivo administration of Dapansutrile (also known as OLT1177). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and offer troubleshooting solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges that may arise during the long-term in vivo administration of this compound.

1. Formulation and Administration

  • Q: What is the recommended vehicle for oral administration of this compound in long-term mouse studies?

    • A: this compound can be solubilized in distilled water or sterile saline for oral gavage. For administration in the diet, it can be mixed with standard rodent chow. The choice of vehicle may depend on the specific experimental design and the health status of the animals. For instance, in models where mice show reduced food intake, oral gavage is a more precise method of administration.[1]

  • Q: How should I prepare this compound for intraperitoneal (i.p.) injection?

    • A: For i.p. injection, this compound can be solubilized in sterile saline.[1] It is crucial to ensure the solution is sterile to prevent infection.

  • Q: What are the recommended dosages for long-term studies in mice?

    • A: Dosages can vary depending on the disease model and administration route. Preclinical studies have used a range of doses. For oral administration, doses have included 60 mg/kg administered twice daily by oral gavage or administration in an enriched diet (3.5 g/kg or 3.75 g/kg of food).[1][2] For intraperitoneal administration, studies have used 200 mg/kg once daily or 60 mg/kg twice daily.[1][2]

  • Q: I'm observing precipitation in my this compound solution. What should I do?

    • A: If you observe precipitation, it is recommended to prepare fresh solutions. The stability of this compound in solution over extended periods at room temperature or refrigerated should be validated for your specific vehicle and storage conditions. For long-term studies, it is good practice to prepare fresh solutions regularly.

2. Dosing and Animal Welfare

  • Q: My animals appear stressed from daily oral gavage. What can I do to minimize this?

    • A: Repeated oral gavage can be a source of stress for animals. To mitigate this, ensure that personnel are well-trained in the technique to minimize handling time and potential for injury. Alternative administration methods, such as incorporating this compound into the diet, can be considered if precise daily dosing is not a critical requirement for your study. However, be aware that reduced food intake in some disease models can affect the actual dose received.[1]

  • Q: What are the potential adverse effects of long-term this compound administration?

    • A: Short-term studies in humans and animals have shown that this compound is generally well-tolerated.[2][3][4][5] However, long-term safety data is still limited.[2][3] A potential concern with chronic inhibition of the NLRP3 inflammasome is an increased risk of infection due to a dampened immune response.[2][3] In a three-month preclinical study in mice with doses up to approximately 1000 mg/kg/day, no significant effects on synaptic transmission, plasticity, or spatial learning and memory were observed.[3]

  • Q: What parameters should I monitor in my animals during a long-term study?

    • A: Regular monitoring of animal health is crucial. Key parameters to monitor include:

      • Body weight: Significant weight loss can be an indicator of toxicity or disease progression.

      • Food and water intake: Changes in consumption can indicate adverse effects.

      • Clinical signs: Observe for any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), or signs of distress.

      • For specific disease models: Monitor relevant clinical scores and pathological markers. For example, in a model of experimental autoimmune encephalomyelitis (EAE), neurological deficits should be scored regularly.[1]

3. Efficacy and Pharmacokinetics

  • Q: Is there a difference in efficacy between once-daily and twice-daily dosing?

    • A: In some preclinical models, twice-daily administration of a lower dose has shown greater efficacy than a single higher daily dose.[1] This may be related to the half-life of this compound, and maintaining a therapeutic concentration over a longer period.

  • Q: Does this compound accumulate with repeated dosing?

    • A: this compound has a relatively long half-life of approximately 24 hours in humans, which suggests potential for accumulation with consecutive daily dosing.[2][3] Pharmacokinetic studies in your specific animal model and dosing regimen are recommended to determine the extent of accumulation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Administration RouteDosing RegimenKey FindingsReference
Oral (in diet)3.75 g/kg of foodAmeliorated neurological deficits and reduced demyelination.[1]
Oral (gavage)60 mg/kg twice dailyReduced clinical severity of EAE when administered after disease onset.[1]
Intraperitoneal200 mg/kg once dailyDid not significantly prevent neurological decline.[1]
Intraperitoneal60 mg/kg twice dailyAmeliorated functional deficits and demyelination.[1]

Table 2: Short-Term Safety and Tolerability of Oral this compound in Humans

Study PopulationDosing RegimenDurationKey FindingsReference
Healthy AdultsUp to 1000 mg/day8 daysSafe and well-tolerated; no significant changes in hematological or liver function parameters.[2]
Patients with Gout FlaresUp to 2000 mg/day8 daysWell-tolerated; no reported metabolic, physiological, or hematological changes.[2][4]
Patients with Heart FailureUp to 2000 mg/day14 daysSafe and well-tolerated.[1]

Table 3: Pharmacokinetic Parameters of this compound in a Phase 1 Clinical Trial

DoseCmax (ng/mL)
100 mg (single oral dose)2,700
300 mg (single oral dose)9,800
1,000 mg (single oral dose)32,000

Experimental Protocols

This section provides detailed methodologies for key experiments involving the long-term administration of this compound.

Protocol 1: Long-Term Oral Administration of this compound in a Mouse Model of EAE

  • Objective: To assess the therapeutic efficacy of long-term oral this compound administration in a chronic EAE mouse model.

  • Materials:

    • This compound (OLT1177)

    • Distilled water (for oral gavage) or standard rodent chow (for in-diet administration)

    • Female C57BL/6 mice (8-10 weeks old)

    • MOG35-55 peptide

    • Complete Freund's Adjuvant (CFA)

    • Mycobacterium tuberculosis

    • Pertussis toxin

    • Gavage needles

  • Procedure:

    • EAE Induction: Induce EAE in mice by subcutaneous immunization with MOG35-55 emulsified in CFA containing Mycobacterium tuberculosis. Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

    • Treatment Groups:

      • Control Group: Administer the vehicle (distilled water or standard chow) on the same schedule as the treatment group.

      • Treatment Group (Oral Gavage): From the onset of clinical signs, administer this compound (e.g., 60 mg/kg) solubilized in distilled water twice daily via oral gavage.

      • Treatment Group (In-Diet): Provide an enriched diet containing this compound (e.g., 3.75 g/kg of food) starting from the day of immunization.

    • Monitoring:

      • Monitor the clinical signs of EAE daily and score the neurological deficits.

      • Measure body weight regularly.

    • Endpoint Analysis: At the end of the study (e.g., 21 days post-induction), collect spinal cord tissue for histological analysis of demyelination and inflammation, and for protein analysis of pro-inflammatory cytokines (e.g., IL-1β, IL-18).

  • Reference: [1]

Protocol 2: Intraperitoneal Administration of this compound

  • Objective: To evaluate the effect of intraperitoneal this compound administration.

  • Materials:

    • This compound (OLT1177)

    • Sterile saline

  • Procedure:

    • Preparation: Solubilize this compound in sterile saline to the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 12 mg/mL).

    • Administration: Administer the this compound solution via intraperitoneal injection once or twice daily, as required by the experimental design.

  • Reference: [1]

Visualizations

Diagram 1: NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects PAMPs_DAMPs_1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b PAMPs_DAMPs_2 Diverse Stimuli (e.g., ATP, toxins, crystals) Ionic_Flux K+ Efflux PAMPs_DAMPs_2->Ionic_Flux ROS Mitochondrial ROS PAMPs_DAMPs_2->ROS NLRP3_active NLRP3 Ionic_Flux->NLRP3_active ROS->NLRP3_active ASC ASC NLRP3_active->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b pro_IL18 Pro-IL-18 Casp1->pro_IL18 This compound This compound This compound->NLRP3_active Inhibits IL1b IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 pro_IL18->IL18 IL18->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome, blocking Caspase-1 activation and cytokine release.

Diagram 2: Experimental Workflow for Long-Term this compound Administration

Experimental_Workflow start Start of Study disease_induction Disease Induction (e.g., EAE model) start->disease_induction randomization Randomization into Control & Treatment Groups disease_induction->randomization treatment_phase Long-Term this compound Administration (Oral Gavage / In-Diet / IP) randomization->treatment_phase monitoring Regular Monitoring: - Clinical Score - Body Weight - General Health treatment_phase->monitoring Daily/Weekly endpoint Study Endpoint treatment_phase->endpoint monitoring->treatment_phase analysis Tissue Collection & Analysis: - Histology - Cytokine Levels - Pharmacokinetics endpoint->analysis

Caption: A typical workflow for a long-term in vivo study with this compound.

Diagram 3: Troubleshooting Logic for In Vivo this compound Studies

Troubleshooting_Logic start Issue Encountered issue_type What is the nature of the issue? start->issue_type animal_distress Animal Distress/ Adverse Effects issue_type->animal_distress Animal Health formulation_issue Formulation Issue (e.g., precipitation) issue_type->formulation_issue Drug Formulation lack_of_efficacy Lack of Efficacy issue_type->lack_of_efficacy Experimental Outcome check_dosing Review Dosing Technique & Animal Handling animal_distress->check_dosing consider_alt_route Consider Alternative Administration Route (e.g., in-diet) animal_distress->consider_alt_route monitor_closely Increase Monitoring Frequency animal_distress->monitor_closely check_prep Review Formulation Protocol & Vehicle formulation_issue->check_prep prepare_fresh Prepare Fresh Solution formulation_issue->prepare_fresh validate_stability Validate Formulation Stability formulation_issue->validate_stability verify_dose Verify Dose Calculation & Administration lack_of_efficacy->verify_dose check_pk Consider Pharmacokinetic Analysis lack_of_efficacy->check_pk review_model Review Disease Model & Endpoint Selection lack_of_efficacy->review_model

Caption: A logical approach to troubleshooting common issues in this compound experiments.

References

Technical Support Center: Dapansutrile In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vitro assays involving Dapansutrile, a selective NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in vitro?

This compound is a novel, orally active, small molecule that selectively inhibits the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the inhibition of NLRP3 inflammasome assembly, which in turn blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1] It has been shown to inhibit the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome formation.[1] Of note, this compound does not affect the priming step of NLRP3 activation (e.g., NF-κB signaling) or the activation of other inflammasomes like AIM2 or NLRC4.[2]

Q2: What are the key in vitro assays to assess this compound's activity?

The most common in vitro assays to evaluate the efficacy of this compound focus on the downstream effects of NLRP3 inflammasome inhibition. These include:

  • IL-1β and IL-18 ELISA: To quantify the reduction in the release of these key pro-inflammatory cytokines.

  • Caspase-1 Activity Assay: To measure the inhibition of caspase-1, the enzyme directly responsible for IL-1β and IL-18 maturation.

  • ASC Speck Formation Assay: To visualize and quantify the inhibition of inflammasome assembly.

  • Western Blotting: To analyze the expression and cleavage of NLRP3 inflammasome components such as NLRP3, ASC, and pro-caspase-1.

Q3: What cell types are suitable for in vitro studies with this compound?

A variety of immune cells, both primary and cell lines, that express the necessary NLRP3 inflammasome components are suitable. Commonly used models include:

  • Primary cells: Human peripheral blood mononuclear cells (PBMCs), human monocyte-derived macrophages (hMDMs), and mouse bone marrow-derived macrophages (BMDMs).[3][4]

  • Cell lines: Human monocytic cell lines like THP-1 and U937 are frequently used due to their reliability and ease of culture.[5] It is important to note that some cell lines, like RAW264.7 macrophages, may not express sufficient levels of ASC for robust inflammasome activation.

Q4: How should I prepare and store this compound for in vitro use?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage, which is generally at -20°C or -80°C to maintain its stability. When preparing working solutions, it is important to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Troubleshooting Guides

IL-1β and IL-18 ELISA Assays
ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal - Inadequate inflammasome activation (insufficient priming or activation signal).- Reagents expired or improperly stored.- Incorrect assay procedure (e.g., wrong incubation times/temperatures).[6]- this compound concentration too high, leading to complete inhibition.- Optimize priming (e.g., LPS concentration and time) and activation (e.g., ATP, nigericin concentration and time) steps.- Check expiration dates and storage conditions of all kit components.- Carefully review and follow the ELISA kit protocol.- Perform a dose-response curve for this compound to find the optimal inhibitory range.
High Background - Insufficient washing between steps.- Non-specific antibody binding.- Contaminated reagents or buffers.[7][8]- Ensure thorough and consistent washing of wells. An automated plate washer can improve consistency.[7]- Use the blocking buffer recommended by the kit manufacturer.- Prepare fresh buffers and reagents for each experiment.[8]
High Variability Between Replicates - Pipetting errors.- Inconsistent incubation times or temperatures.- "Edge effects" on the microplate.- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain a humid environment.
Caspase-1 Activity Assay
ProblemPossible Cause(s)Recommended Solution(s)
Low Signal-to-Noise Ratio - Insufficient caspase-1 activation.- Cell lysates with low protein concentration.- Substrate degradation.- Confirm robust inflammasome activation using positive controls.- Ensure adequate cell numbers and efficient lysis to obtain sufficient protein.- Use fresh substrate for each assay and protect it from light.
High Background Fluorescence/Luminescence - Autofluorescence of compounds or cell culture media.- Non-specific cleavage of the substrate by other proteases.- Include a "no-cell" control to measure background from the media and reagents.- Use a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a negative control to confirm signal specificity.[9]
Inconsistent Results - Variability in cell health and density.- Inconsistent timing of reagent addition.- Ensure consistent cell seeding density and monitor cell viability.- Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.
ASC Speck Formation Assay
ProblemPossible Cause(s)Recommended Solution(s)
No or Few ASC Specks Observed - Inadequate inflammasome activation.- Low expression of ASC in the chosen cell line.- Antibody for immunofluorescence is not working optimally.- Titrate priming and activation stimuli.- Use a cell line known to express high levels of ASC (e.g., THP-1).- Validate the anti-ASC antibody for immunofluorescence and optimize staining conditions.[10]
High Background Staining (Immunofluorescence) - Non-specific antibody binding.- Inadequate blocking.- Titrate the primary antibody concentration.- Optimize the blocking step (e.g., increase incubation time or try different blocking agents).
Difficulty in Quantifying Specks - Subjectivity in manual counting.- Cells are too dense, making individual cell analysis difficult.- Use automated image analysis software for unbiased quantification.- Seed cells at a lower density to allow for clear visualization of individual cells.
Western Blotting for NLRP3, ASC, and Caspase-1
ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Protein Signal - Low protein expression in the chosen cell type.- Inefficient protein extraction or transfer.[11]- Low antibody affinity or incorrect antibody dilution.- Use positive control cell lysates (e.g., LPS-primed and activated THP-1 cells).[12]- Optimize lysis buffer with protease inhibitors and ensure complete transfer by checking the membrane with Ponceau S stain.[11]- Titrate primary antibody concentration and ensure the secondary antibody is appropriate.
Non-specific Bands - Primary or secondary antibody cross-reactivity.- High antibody concentration.- Use highly specific, validated antibodies. Consider using knockout/knockdown cell lysates as negative controls.- Reduce the antibody concentration and/or increase the stringency of the washing steps.
Difficulty Detecting Cleaved Caspase-1 - Cleaved caspase-1 is often secreted from the cell.- Low levels of activated caspase-1.- Concentrate proteins from the cell culture supernatant to detect secreted cleaved caspase-1.- Ensure robust inflammasome activation to increase the amount of cleaved caspase-1.
Multiple Bands for NLRP3 - NLRP3 can undergo post-translational modifications and has several isoforms.[11]- This can be expected. Consult the literature and antibody datasheets for information on expected band sizes and patterns for your specific cell type and conditions.[11]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Human blood-derived macrophagesIL-1β ELISA100-fold lower than safely achieved plasma concentrations in humans~60% decrease in IL-1β levels[1]
Human blood-derived macrophagesIL-18 ELISA100-fold lower than safely achieved plasma concentrations in humans~70% decrease in IL-18 levels[1]
Mouse J774A.1 cellsIL-1β ELISA1 nMIC50 for inhibition of LPS-induced IL-1β production[13]
Human PBMCs from patientsIL-1β ReleaseNegative correlation with plasma levelsHigher plasma this compound levels correlated with lower IL-1β production[14]
Human PBMCs from patientsProcessed IL-1β2000 mg/day (in vivo dosing)Nearly 50% reduction in processed IL-1β in isolated cells[14]

Note: IC50 values can be highly dependent on the specific experimental conditions, including cell type, stimulus, and assay format.[15]

Experimental Protocols

General Protocol for In Vitro NLRP3 Inflammasome Activation and this compound Treatment

This protocol provides a general framework. Optimal conditions (e.g., cell density, reagent concentrations, and incubation times) should be determined empirically for each specific cell type and experiment.

a. Cell Seeding:

  • Seed cells (e.g., THP-1 monocytes, BMDMs) in a suitable culture plate at a density that will result in a confluent monolayer on the day of the experiment.

  • For THP-1 cells, differentiate to a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.

b. Priming (Signal 1):

  • Prime the cells with a Toll-like receptor (TLR) agonist to upregulate the expression of NLRP3 and pro-IL-1β. A common priming agent is Lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for 3-4 hours.

c. This compound Treatment:

  • Following the priming step, remove the LPS-containing media.

  • Add fresh media containing the desired concentrations of this compound or vehicle control (DMSO). Pre-incubate for 30-60 minutes.

d. Activation (Signal 2):

  • Add a specific NLRP3 activator. Common activators include:

    • ATP: 2.5-5 mM for 30-60 minutes.

    • Nigericin: 5-20 µM for 30-60 minutes.

    • Monosodium urate (MSU) crystals: 100-250 µg/mL for 4-6 hours.

e. Sample Collection:

  • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (IL-1β, IL-18) by ELISA or for detection of secreted caspase-1 by Western blot.

  • Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis of intracellular proteins or for measuring intracellular caspase-1 activity.

Detailed Methodologies for Key Assays
  • IL-1β/IL-18 ELISA: Follow the manufacturer's protocol for the specific ELISA kit being used. Generally, this involves adding the collected supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent detection.

  • Caspase-1 Activity Assay: Commercially available kits are recommended. These assays typically use a specific caspase-1 substrate that, when cleaved, releases a fluorescent or luminescent reporter molecule. The signal intensity is proportional to the caspase-1 activity in the sample (cell lysate or supernatant).

  • ASC Speck Formation by Immunofluorescence:

    • Culture and treat cells on sterile glass coverslips.

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding with a suitable blocking agent (e.g., bovine serum albumin or normal goat serum).

    • Incubate with a primary antibody specific for ASC.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.

  • Western Blotting:

    • Prepare cell lysates and determine protein concentration using a standard method (e.g., BCA assay).

    • Separate proteins by SDS-PAGE on a gel with an appropriate acrylamide percentage (e.g., 8-12%).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against NLRP3, ASC, pro-caspase-1, and cleaved caspase-1.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B Upregulation NLRP3_protein NLRP3 Transcription->NLRP3_protein Upregulation mature_IL1B Mature IL-1β Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Activators NLRP3 Activators (e.g., ATP, Nigericin) Activators->Inflammasome active_caspase1 Active Caspase-1 Inflammasome->active_caspase1 Activation ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome This compound This compound This compound->Inflammasome Inhibits Assembly active_caspase1->mature_IL1B Cleavage mature_IL18 Mature IL-18 active_caspase1->mature_IL18 Cleavage Pyroptosis Pyroptosis active_caspase1->Pyroptosis

Caption: this compound's Mechanism of Action in the NLRP3 Inflammasome Pathway.

experimental_workflow start Start cell_culture 1. Cell Culture & Differentiation (e.g., THP-1 + PMA) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS) cell_culture->priming asc_speck ASC Speck Imaging treatment 3. Treatment (this compound or Vehicle) priming->treatment activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) treatment->activation sample_collection 5. Sample Collection activation->sample_collection activation->asc_speck Fix & Stain for Imaging supernatant Supernatant sample_collection->supernatant cell_lysate Cell Lysate sample_collection->cell_lysate elisa IL-1β / IL-18 ELISA supernatant->elisa caspase_assay Caspase-1 Activity Assay cell_lysate->caspase_assay western_blot Western Blot cell_lysate->western_blot end End elisa->end caspase_assay->end western_blot->end asc_speck->end

Caption: General Experimental Workflow for In Vitro this compound Assays.

troubleshooting_logic start Inconsistent Assay Results check_reagents Check Reagents (Expiration, Storage) start->check_reagents check_protocol Review Protocol (Incubation times, Temps) start->check_protocol check_cells Evaluate Cell Health & Density start->check_cells check_equipment Verify Equipment (Pipettes, Plate Reader) start->check_equipment optimize_stimuli Optimize Stimuli (Priming & Activation) check_reagents->optimize_stimuli check_protocol->optimize_stimuli check_cells->optimize_stimuli run_controls Include Proper Controls (Positive, Negative, Vehicle) check_equipment->run_controls optimize_stimuli->run_controls consistent_results Consistent Results run_controls->consistent_results

Caption: Logical Flow for Troubleshooting Inconsistent Assay Variability.

References

Validation & Comparative

Dapansutrile vs. MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), making it a prime therapeutic target. This guide provides a detailed comparison of two prominent small molecule inhibitors of the NLRP3 inflammasome: Dapansutrile (also known as OLT1177) and MCC950.

At a Glance: Key Differences

FeatureThis compound (OLT1177)MCC950
Chemical Class β-sulfonyl nitrileDiaryl-sulfonylurea
Clinical Development Actively in Phase 2/3 clinical trials for various indications.[1]Clinical development halted due to liver toxicity concerns.[1][2]
Oral Bioavailability Yes[3][4]Yes[1]
Reported Potency (IC50) ~1 nM (in J774 macrophages)[3]~7.5-8.1 nM (in BMDMs and HMDMs)[5]

Mechanism of Action: Targeting the Core of Inflammation

Both this compound and MCC950 are highly selective inhibitors of the NLRP3 inflammasome. They act directly on the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This blockade inhibits the activation of caspase-1 and the maturation of IL-1β and IL-18.[6][7][8]

This compound has been shown to inhibit the ATPase activity of NLRP3, which is essential for its function. By doing so, it prevents the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly.[3][7]

MCC950 also directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization.[9]

cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_inhibition Inhibitor Mechanism PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 Transcription NLRP3 Transcription Priming (NF-kB)->NLRP3 Transcription Inactive NLRP3 Inactive NLRP3 NLRP3 Transcription->Inactive NLRP3 Active NLRP3 Active NLRP3 Inactive NLRP3->Active NLRP3 Activation Signal Activation Signal Activation Signal->Inactive NLRP3 Inflammasome Assembly Inflammasome Assembly Active NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 IL-1b IL-1b Caspase-1->IL-1b cleavage IL-18 IL-18 Caspase-1->IL-18 cleavage Pro-IL-1b Pro-IL-1b Pro-IL-1b->IL-1b Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 This compound This compound Block NLRP3 Activation Block NLRP3 Activation This compound->Block NLRP3 Activation MCC950 MCC950 MCC950->Block NLRP3 Activation Block NLRP3 Activation->Active NLRP3 Isolate & Differentiate BMDMs Isolate & Differentiate BMDMs Seed BMDMs Seed BMDMs Isolate & Differentiate BMDMs->Seed BMDMs Prime with LPS Prime with LPS Seed BMDMs->Prime with LPS Pre-treat with Inhibitor Pre-treat with Inhibitor Prime with LPS->Pre-treat with Inhibitor Activate with Nigericin/ATP Activate with Nigericin/ATP Pre-treat with Inhibitor->Activate with Nigericin/ATP Collect Supernatant Collect Supernatant Activate with Nigericin/ATP->Collect Supernatant Measure IL-1b/IL-18 (ELISA) Measure IL-1b/IL-18 (ELISA) Collect Supernatant->Measure IL-1b/IL-18 (ELISA)

References

Dapansutrile: A Specific Inhibitor of the NLRP3 Inflammasome Over NLRC4 and AIM2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data validating the specificity of Dapansutrile (also known as OLT1177), an orally active β-sulfonyl nitrile molecule, for the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome over the NLR family CARD domain containing 4 (NLRC4) and Absent in Melanoma 2 (AIM2) inflammasomes. The data presented herein demonstrates this compound's potential as a targeted therapeutic agent for NLRP3-mediated inflammatory diseases.

Executive Summary

This compound has been shown to be a potent and selective inhibitor of the NLRP3 inflammasome.[1] In vitro studies reveal that nanomolar concentrations of this compound effectively reduce the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) following both canonical and non-canonical activation of the NLRP3 inflammasome.[1] Crucially, this compound exhibits no inhibitory effect on the NLRC4 and AIM2 inflammasomes, highlighting its specificity.[1] This selectivity is critical for therapeutic applications, as it minimizes off-target effects and allows for the precise modulation of the NLRP3 signaling pathway.

Comparative Efficacy: NLRP3 vs. NLRC4 and AIM2

The specificity of this compound has been demonstrated in various experimental settings. The following tables summarize the key quantitative data from studies assessing the inhibitory activity of this compound on different inflammasomes.

InflammasomeCell TypeActivator(s)Cytokine MeasuredThis compound Concentration% InhibitionReference
NLRP3 Human Monocyte-Derived MacrophagesLPS + NigericinIL-1β1 µM~60%[1]
NLRP3 Human Monocyte-Derived MacrophagesLPS + NigericinIL-181 µM~70%[1]
NLRC4 Murine MacrophagesSalmonella typhimuriumIL-1βNot specifiedNo effect[1]
AIM2 Murine MacrophagesPoly(dA:dT)IL-1βNot specifiedNo effect[1]

Table 1: Comparative Inhibition of Inflammasome-Mediated Cytokine Release by this compound. Data from in vitro studies show significant inhibition of NLRP3-mediated IL-1β and IL-18 release, with no discernible effect on NLRC4 and AIM2 activation.

Mechanism of Action: Targeting NLRP3 Oligomerization

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein.[1] Immunoprecipitation and Förster resonance energy transfer (FRET) analyses have demonstrated that this compound prevents the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), as well as the interaction between NLRP3 and caspase-1.[1] This disruption of protein-protein interactions is crucial as it inhibits the oligomerization and assembly of the NLRP3 inflammasome complex.[1] Furthermore, in a cell-free assay, this compound was shown to reduce the ATPase activity of recombinant NLRP3, suggesting a direct binding and modulation of the NLRP3 protein.[1]

Signaling Pathways

The following diagrams illustrate the canonical activation pathways of the NLRP3, NLRC4, and AIM2 inflammasomes, highlighting the specific point of inhibition by this compound.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 ATP ATP P2X7 P2X7 ATP->P2X7 NFkB NF-κB TLR4->NFkB Signal 1 K_efflux K+ Efflux P2X7->K_efflux Signal 2 Pro_IL1b pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β Pro_IL1b->IL1b NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->IL1b Cleavage This compound This compound This compound->NLRP3_active Inhibition Inflammasome->Casp1 Activation

Caption: NLRP3 Inflammasome Pathway and this compound Inhibition.

NLRC4_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Bacteria Bacteria (e.g., Salmonella) Flagellin Flagellin / T3SS Bacteria->Flagellin Injection NAIP NAIP Flagellin->NAIP NLRC4 NLRC4 NAIP->NLRC4 Inflammasome NLRC4 Inflammasome NLRC4->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 IL1b IL-1β Casp1->IL1b Cleavage Pro_IL1b pro-IL-1β Pro_IL1b->IL1b Inflammasome->Casp1 Activation

Caption: NLRC4 Inflammasome Activation Pathway.

AIM2_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Pathogen Bacteria/Virus (e.g., Francisella) dsDNA dsDNA Pathogen->dsDNA Release AIM2 AIM2 dsDNA->AIM2 Inflammasome AIM2 Inflammasome AIM2->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 IL1b IL-1β Casp1->IL1b Cleavage Pro_IL1b pro-IL-1β Pro_IL1b->IL1b Inflammasome->Casp1 Activation

Caption: AIM2 Inflammasome Activation Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide to validate the specificity of this compound.

In Vitro Inflammasome Activation and Inhibition Assay

Objective: To determine the effect of this compound on NLRP3, NLRC4, and AIM2 inflammasome activation by measuring cytokine release.

Cell Culture:

  • Human Monocyte-Derived Macrophages (hMDMs): Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation. Monocytes are purified by positive selection using CD14 magnetic beads and differentiated into macrophages by culturing for 7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL M-CSF.

  • Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of C57BL/6 mice. Cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.

Inflammasome Activation:

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • For NLRP3 activation, cells are primed with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. The medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes. Subsequently, cells are stimulated with 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

  • For NLRC4 activation, BMDMs are infected with Salmonella typhimurium (e.g., at a multiplicity of infection of 10) in the presence of this compound or vehicle control for 4-6 hours.

  • For AIM2 activation, BMDMs are transfected with 1 µg/mL poly(dA:dT) using a suitable transfection reagent in the presence of this compound or vehicle control for 6-8 hours.

Cytokine Measurement:

  • Cell culture supernatants are collected and centrifuged to remove cellular debris.

  • The concentrations of IL-1β and IL-18 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Data Analysis:

  • The percentage of cytokine inhibition is calculated relative to the vehicle-treated control.

  • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Activation cluster_analysis Analysis Cell_Culture Cell Culture (hMDMs or BMDMs) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Priming Priming (LPS for NLRP3) Seeding->Priming Inhibitor Add this compound or Vehicle Priming->Inhibitor Activator Add Inflammasome Activator (ATP/Nigericin, Salmonella, or poly(dA:dT)) Inhibitor->Activator Supernatant Collect Supernatant Activator->Supernatant ELISA Measure Cytokines (IL-1β, IL-18) by ELISA Supernatant->ELISA Data_Analysis Calculate % Inhibition and IC50 ELISA->Data_Analysis

Caption: General Experimental Workflow for Testing Inhibitor Specificity.

Conclusion

References

A Comparative Guide to In Vivo Biomarkers for Assessing Dapansutrile Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers to confirm the in vivo efficacy of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor. The performance of this compound is compared with another well-characterized NLRP3 inhibitor, MCC950, supported by experimental data from various preclinical models.

This compound is an orally active small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. By inhibiting the NLRP3 inflammasome, this compound blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), thereby mitigating the inflammatory response.[1][3]

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound.

NLRP3_Pathway cluster_cell Macrophage / Monocyte cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR binds NFkB NF-κB TLR->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates pro_IL18 pro-IL-18 NFkB->pro_IL18 upregulates NLRP3_gene NLRP3 (gene) NFkB->NLRP3_gene upregulates IL1B IL-1β pro_IL1B->IL1B IL18 IL-18 pro_IL18->IL18 NLRP3 NLRP3 NLRP3_gene->NLRP3 DAMPs2 K+ efflux, ROS, etc. DAMPs2->NLRP3 activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->pro_IL1B cleaves Casp1->pro_IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces Inflammasome->Casp1 cleaves Inflammation Inflammation IL1B->Inflammation extracellular signaling IL18->Inflammation extracellular signaling This compound This compound This compound->Inflammasome inhibits assembly

Caption: this compound inhibits NLRP3 inflammasome assembly, blocking Caspase-1 activation.

Quantitative Biomarker Comparison: this compound vs. MCC950

The following tables summarize the in vivo effects of this compound and the alternative NLRP3 inhibitor, MCC950, on key biomarkers of inflammation. Data is compiled from multiple preclinical studies. Note that direct comparison should be made with caution due to variations in animal models, dosing, and administration routes.

Table 1: Downstream Cytokine Modulation
BiomarkerDrugAnimal ModelDose/Route% Reduction / Fold ChangeTissue/FluidReference
IL-1β This compoundEAE MiceDiet~2-3 fold reductionSpinal Cord[1]
This compoundGouty Arthritis Mice600 mg/kgReduction observedSynovial Tissue[4]
MCC950Various ModelsVariousSMD: -1.38 (significant reduction)Serum
MCC950LPS-induced Mice>4 mg/kg>90% reductionNot specified[5]
IL-18 This compoundEAE MiceDiet~2-3 fold reductionSpinal Cord[1]
MCC950Various ModelsVariousSMD: -1.22 (significant reduction)Serum
IL-6 This compoundEAE MiceDietReduction observedSpinal Cord[1]
This compoundGouty Arthritis Mice600 mg/kgReduction observedSynovial Tissue[4]
TNF-α This compoundEAE MiceDietReduction observedSpinal Cord[1]
MCC950Various ModelsVariousNot significantly affectedSerum[6]

EAE: Experimental Autoimmune Encephalomyelitis; SMD: Standardized Mean Difference.

Table 2: Immune Cell Infiltration and Other Inflammatory Markers
BiomarkerDrugAnimal ModelDose/RouteEffectTissueReference
Neutrophil Infiltration This compoundGouty Arthritis MiceNot specifiedReducedJoint[3]
This compoundInterstitial Cystitis MiceNot specifiedReducedUrinary Bladder[7]
Macrophage Infiltration This compoundEAE MiceDietSignificantly attenuatedSpinal Cord[1]
CD4+ T Cell Infiltration This compoundEAE MiceDietSignificantly attenuatedSpinal Cord[1]
Caspase-1 Activity This compoundInterstitial Cystitis MiceNot specifiedDecreased expressionUrinary Bladder[7]
MCC950CpG-induced Hyperinflammation50 mg/kgCleavage not significantly reducedLiver[8]
MPO (Myeloperoxidase) This compoundGouty Arthritis Mice600 mg/kgReduction observedSynovial Tissue[4]
CXCL1 This compoundGouty Arthritis Mice600 mg/kgReduction observedSynovial Tissue[4]

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Interpretation Animal_Model 1. Induce Disease Model (e.g., MSU-induced Gout) Grouping 2. Group Allocation (Vehicle, this compound, Comparator) Animal_Model->Grouping Dosing 3. Drug Administration (Oral Gavage) Grouping->Dosing Timepoints 4. Euthanasia at Pre-defined Timepoints Dosing->Timepoints Blood 5a. Blood Collection (Serum/Plasma) Timepoints->Blood Tissue 5b. Tissue Harvest (e.g., Joint, Spleen, CNS) Timepoints->Tissue ELISA 6a. ELISA (IL-1β, IL-18, IL-6) Blood->ELISA WB 6b. Western Blot (Caspase-1, NLRP3) Tissue->WB Flow 6c. Flow Cytometry (Immune Cell Infiltration) Tissue->Flow IHC 6d. Immunohistochemistry (Cytokine Localization) Tissue->IHC Stats 7. Statistical Analysis ELISA->Stats WB->Stats Flow->Stats IHC->Stats Conclusion 8. Efficacy Conclusion Stats->Conclusion

Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18

This protocol is for the quantitative measurement of mouse IL-1β and IL-18 in serum, plasma, or tissue homogenates.

  • Principle: A sandwich ELISA format is used, where a capture antibody specific to the cytokine is pre-coated onto a 96-well plate.[9] Samples and standards are added, and the cytokine is bound by the immobilized antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate solution is added, and the color development is proportional to the amount of cytokine present.[10]

  • Materials:

    • Mouse IL-1β or IL-18 ELISA kit (e.g., from Invitrogen, RayBiotech, or Elabscience).[9][11][12]

    • 96-well microplate reader.

    • Precision pipettes.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Stop solution (e.g., 1M H₂SO₄).

  • Procedure:

    • Plate Preparation: A 96-well plate is coated with a capture antibody overnight at 4°C.[13]

    • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[13]

    • Sample/Standard Incubation: Standards and samples are added to the wells and incubated for 2 hours at room temperature or overnight at 4°C.[13]

    • Detection Antibody: The plate is washed, and a biotinylated detection antibody is added and incubated for 1 hour at room temperature.[11]

    • Streptavidin-HRP: After another wash, streptavidin-HRP is added and incubated for 45 minutes.[11]

    • Substrate Development: The plate is washed, and TMB substrate is added. The plate is incubated in the dark for 15-30 minutes.[12]

    • Stopping Reaction: The reaction is stopped by adding a stop solution.

    • Reading: The absorbance is read at 450 nm. A standard curve is generated to determine the concentration of the cytokine in the samples.

Western Blot for NLRP3 and Caspase-1

This protocol is for detecting the protein levels of NLRP3 and the cleavage of Caspase-1 in tissue or cell lysates.

  • Principle: Proteins from a sample are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies. Cleaved (active) Caspase-1 (p20 subunit) can be distinguished from its pro-form.

  • Materials:

    • Primary antibodies: anti-NLRP3, anti-Caspase-1.[14][15]

    • HRP-conjugated secondary antibody.

    • PVDF membrane.

    • SDS-PAGE gels (8% for NLRP3, 12-15% for Caspase-1).[16]

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • ECL detection system.[14]

  • Procedure:

    • Sample Preparation: Tissues or cells are lysed in RIPA buffer with protease inhibitors. Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

    • Transfer: Proteins are transferred from the gel to a PVDF membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C.[14]

    • Secondary Antibody Incubation: The membrane is washed and incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The membrane is incubated with an ECL substrate, and the signal is detected using a chemiluminescence imaging system.[14]

Flow Cytometry for Immune Cell Infiltration

This protocol allows for the identification and quantification of various immune cell populations (e.g., neutrophils, macrophages, T cells) that have infiltrated a tissue.[17]

  • Principle: A single-cell suspension is prepared from the tissue of interest. Cells are then stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers. The stained cells are analyzed on a flow cytometer, which identifies and quantifies different cell populations based on their fluorescence.[18]

  • Materials:

    • Flow cytometer.

    • Fluorescently-labeled antibodies (e.g., anti-CD45, anti-Ly6G for neutrophils, anti-F4/80 for macrophages, anti-CD3, anti-CD4 for T cells).

    • Tissue dissociation enzymes (e.g., collagenase, DNase).

    • FACS buffer (e.g., PBS with 2% FBS).

    • Red blood cell lysis buffer.

  • Procedure:

    • Tissue Dissociation: The tissue is minced and digested with enzymes to obtain a single-cell suspension.[19]

    • Red Blood Cell Lysis: If necessary, red blood cells are lysed.

    • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies.

    • Data Acquisition: The stained cells are run on a flow cytometer to acquire data.

    • Data Analysis: The data is analyzed using flow cytometry software to gate on and quantify the different immune cell populations.[20][21]

Caspase-1 Activity Assay

This fluorometric assay provides a direct measure of Caspase-1 enzymatic activity.

  • Principle: The assay utilizes a specific Caspase-1 substrate (e.g., YVAD-AFC) that is cleaved by active Caspase-1, releasing a fluorescent compound (AFC). The fluorescence intensity is directly proportional to the Caspase-1 activity.

  • Materials:

    • Caspase-1 fluorometric assay kit (e.g., from Abcam).

    • Fluorometer or fluorescence microplate reader.

    • Tissue or cell lysate.

    • Assay buffer.

  • Procedure:

    • Lysate Preparation: Prepare cell or tissue lysates.

    • Reaction Setup: Add lysate to a 96-well plate with the assay buffer and the fluorogenic substrate.[22]

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22][23]

    • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC).

    • Quantification: The activity is quantified by comparing the sample fluorescence to a standard curve generated with a known amount of the fluorescent compound.[22]

Immunohistochemistry (IHC) for Cytokine Localization

IHC allows for the visualization of the location of specific proteins, such as IL-1β, within the tissue architecture.

  • Principle: A specific primary antibody binds to the target protein in a thin section of paraffin-embedded tissue. A secondary antibody, conjugated to an enzyme (like HRP), binds to the primary antibody. A substrate is then added, which is converted by the enzyme into a colored precipitate at the location of the protein, allowing for visualization under a microscope.[24][25]

  • Materials:

    • Formalin-fixed, paraffin-embedded tissue sections on slides.

    • Primary antibody (e.g., anti-IL-1β).

    • Enzyme-conjugated secondary antibody.

    • Antigen retrieval solution (e.g., citrate buffer).[26]

    • DAB substrate kit.

    • Hematoxylin for counterstaining.

    • Microscope.

  • Procedure:

    • Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

    • Antigen Retrieval: The slides are heated in an antigen retrieval solution to unmask the antigenic epitopes.[26]

    • Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked.

    • Primary Antibody Incubation: The slides are incubated with the primary antibody.[26]

    • Secondary Antibody Incubation: The slides are washed and incubated with the enzyme-conjugated secondary antibody.

    • Detection: The slides are incubated with the DAB substrate until a brown color develops.[26]

    • Counterstaining: The nuclei are counterstained with hematoxylin.

    • Dehydration and Mounting: The slides are dehydrated, cleared, and coverslipped.

    • Imaging: The slides are examined under a microscope to assess the localization and intensity of the staining.

References

Head-to-head comparison of Dapansutrile and Anakinra in arthritis models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of arthritis treatment is continually evolving, with a growing emphasis on targeted therapies that address the underlying inflammatory pathways. This guide provides a detailed, data-driven comparison of two such therapies: Dapansutrile, an orally available NLRP3 inflammasome inhibitor, and Anakinra, a recombinant interleukin-1 (IL-1) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these two agents in the context of arthritis models, primarily focusing on gouty arthritis where the most robust comparative data is available.

Mechanism of Action: Targeting the IL-1β Pathway from Different Angles

This compound and Anakinra both ultimately suppress the pro-inflammatory effects of interleukin-1β (IL-1β), a key cytokine in the pathogenesis of many forms of arthritis. However, they achieve this through distinct mechanisms.

This compound acts upstream by directly inhibiting the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, when activated by danger signals such as monosodium urate (MSU) crystals in gout, triggers the activation of caspase-1.[2][3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[2] By inhibiting the NLRP3 inflammasome, this compound effectively blocks the production of mature IL-1β and IL-18.[1][2][4]

Anakinra , on the other hand, is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[5][6][7] It functions as a competitive inhibitor, binding to the IL-1 receptor type I (IL-1RI) without inducing a cellular response.[8][9] This blockade prevents both IL-1α and IL-1β from binding to the receptor, thereby inhibiting their downstream pro-inflammatory signaling.[6][10]

G cluster_0 Upstream Intervention: this compound cluster_1 Downstream Intervention: Anakinra MSU Crystals MSU Crystals NLRP3 Inflammasome NLRP3 Inflammasome MSU Crystals->NLRP3 Inflammasome Activates Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves This compound This compound This compound->NLRP3 Inflammasome Inhibits IL-1β IL-1β IL-1 Receptor IL-1 Receptor IL-1β->IL-1 Receptor Binds Pro-inflammatory Signaling Pro-inflammatory Signaling IL-1 Receptor->Pro-inflammatory Signaling Initiates Anakinra Anakinra Anakinra->IL-1 Receptor Blocks

Figure 1. Mechanisms of Action for this compound and Anakinra.

Head-to-Head Clinical Efficacy in Gouty Arthritis

While no direct comparative trials have been published, data from separate clinical studies in patients with acute gout flares allow for an indirect comparison of this compound and Anakinra.

Table 1: Efficacy of this compound in Acute Gout Flares (Phase 2a Study)[3][11]
DoseMean Reduction in Joint Pain (Day 3)Mean Reduction in Joint Pain (Day 7)
100 mg/day52.4%82.1%
300 mg/day68.4%84.2%
1000 mg/day55.8%68.9%
2000 mg/day57.6%83.9%
Table 2: Efficacy of Anakinra in Acute Gout Flares (anaGO Phase 2 Study)[12][13]
TreatmentMean Decline in Pain Intensity (Baseline to 24-72 hours)
Anakinra (100 or 200 mg/day for 5 days)-41.2 (on a 0-100 scale)
Triamcinolone (40 mg single injection)-39.4 (on a 0-100 scale)

In a separate non-inferiority trial, a five-day course of Anakinra was found to be non-inferior to standard treatment (colchicine, naproxen, or prednisone) for acute gout flares.[11] Another study reported that Anakinra was effective for gout flares in 94% of cases.[12]

Safety and Tolerability Profile

Both medications have been generally well-tolerated in clinical trials, though with distinct adverse event profiles.

Table 3: Reported Adverse Events for this compound and Anakinra in Arthritis Models
DrugCommon Adverse EventsSerious Adverse Events
This compound Metabolism and nutrition disorders, gastrointestinal disorders.[3][13]In a phase 2a gout study, two serious adverse events (worsening of gout flare and coronary stenosis) were reported but considered unrelated to the study drug.[3][13]
Anakinra Injection site reactions (most common), increased risk of infections, neutropenia, hypersensitivity reactions.[6][14][15][16]Serious infections have been reported, and co-administration with TNF-blocking agents is not recommended due to increased risk.[7][17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of this compound and Anakinra in gouty arthritis.

This compound: Phase 2a Proof-of-Concept Study in Gout[3][11]
  • Study Design: An open-label, dose-adaptive, proof-of-concept, phase 2a trial.

  • Participants: Adult patients (18-80 years) with a monoarticular monosodium urate crystal-proven gout flare.

  • Intervention: Patients were sequentially assigned to receive 100 mg/day, 300 mg/day, 1000 mg/day, or 2000 mg/day of oral this compound for 8 days.

  • Primary Outcomes: Change in patient-reported target joint pain from baseline to day 3 and from baseline to day 7.

  • Key Assessments: Patient-reported target joint pain, general disability, and walking disability were recorded in a daily diary.

G Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Inclusion/Exclusion Criteria Dose Cohort Assignment Dose Cohort Assignment Enrollment->Dose Cohort Assignment Sequential Assignment Treatment (8 days) Treatment (8 days) Dose Cohort Assignment->Treatment (8 days) Follow-up Follow-up Treatment (8 days)->Follow-up Assessments on Day 3 & 7 Data Analysis Data Analysis Follow-up->Data Analysis

Figure 2. this compound Phase 2a Gout Trial Workflow.
Anakinra: anaGO Phase 2 Study in Gout[12][13]

  • Study Design: A randomized, double-blind, active-control, multicenter study.

  • Participants: Patients for whom nonsteroidal anti-inflammatory drugs and colchicine were not suitable treatments.

  • Intervention: Patients were randomized to receive either Anakinra (100 or 200 mg/day subcutaneously for 5 days) or a single intramuscular injection of triamcinolone (40 mg).

  • Primary Outcome: Change in patient-assessed pain intensity in the most affected joint from baseline to 24-72 hours.

  • Secondary Outcomes: Included safety, immunogenicity, and patient- and physician-assessed global response.

G cluster_0 Treatment Arms Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Inclusion/Exclusion Criteria Anakinra (5 days) Anakinra (5 days) Randomization->Anakinra (5 days) Triamcinolone (single dose) Triamcinolone (single dose) Randomization->Triamcinolone (single dose) Follow-up (up to 2 years) Follow-up (up to 2 years) Anakinra (5 days)->Follow-up (up to 2 years) Primary Endpoint at 24-72h Triamcinolone (single dose)->Follow-up (up to 2 years) Primary Endpoint at 24-72h Data Analysis Data Analysis Follow-up (up to 2 years)->Data Analysis

Figure 3. Anakinra anaGO Phase 2 Gout Trial Workflow.

Concluding Remarks

This compound and Anakinra represent promising therapeutic options for the management of inflammatory arthritis, particularly gout. This compound offers the advantage of oral administration and a novel mechanism of action by targeting the NLRP3 inflammasome. Anakinra, with a longer history of clinical use for various inflammatory conditions, has demonstrated efficacy in patients for whom conventional therapies are unsuitable.

The choice between these agents in a clinical or research setting will likely depend on a variety of factors, including the specific type of arthritis, patient comorbidities, and route of administration preference. While direct comparative efficacy data is lacking, the available evidence suggests that both drugs provide a clinically meaningful reduction in the signs and symptoms of acute gouty arthritis. Further research, including head-to-head clinical trials, will be invaluable in delineating the precise comparative benefits of these two targeted therapies.

References

Dapansutrile: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the anti-inflammatory properties of Dapansutrile, its mechanism of action, and a comparative look at its performance based on available experimental data.

This compound (also known as OLT1177) is an orally available, selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2][3] This guide provides a comprehensive overview of the anti-inflammatory effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.

Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various damage- or pathogen-associated molecular patterns (DAMPs and PAMPs), triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] This process is a critical driver of inflammatory responses. This compound exerts its anti-inflammatory effects by directly binding to the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex.[1] This targeted action prevents the downstream cascade of cytokine release and subsequent inflammatory events, including a form of programmed cell death known as pyroptosis.[1]

A key advantage of this compound is its selectivity. It has been shown to specifically inhibit the NLRP3 inflammasome without affecting other inflammasomes like AIM2 or NLRC4, or the production of other cytokines such as tumor necrosis factor-alpha (TNF-α).[1][5]

NLRP3 inflammasome signaling pathway and this compound's mechanism of action.

Comparative Efficacy: Preclinical and Clinical Data

This compound has demonstrated significant anti-inflammatory effects across a range of preclinical and clinical studies. The following tables summarize key quantitative data to facilitate a comparative assessment.

Table 1: Preclinical In Vitro & In Vivo Efficacy of this compound
Model SystemTreatmentKey FindingsReference
Human MonocytesThis compound (1 µM)60% inhibition of IL-1β secretion, 70% inhibition of IL-18 secretion.[1][1]
Mouse Model of Gouty ArthritisOral this compoundReduced joint inflammation, decreased synovial IL-1β, IL-6, and CXCL1 levels.[6][6]
Mouse Model of Myocardial Ischemia-ReperfusionThis compound (6-600 mg/kg, i.p.)Dose-dependent reduction in infarct size and caspase-1 activity in the heart.[2][2]
Rat ChondrocytesThis compound (1, 2, 5, 10 µM)Significantly decreased IL-1β-induced upregulation of COX2, iNOS, MMP3, MMP9, and MMP13.[7][7]
Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)This compound (3.75 g/kg, p.o.)Ameliorated neurological decline and reduced levels of pro-inflammatory cytokines in the spinal cord.[2][2]
Table 2: Clinical Trial Data for this compound
IndicationPhaseDosageKey OutcomesReference
Acute Gout FlarePhase 2a100, 300, 1000, 2000 mg/day (oral) for 8 daysSignificant reduction in target joint pain; satisfactory safety profile.[8][9][8][9]
Healthy VolunteersPhase 1Single oral doses of 100, 300, and 1000 mgDaily mean plasma concentration maximums (Cmax) of 2,700, 9,800, and 32,000 ng/mL, respectively.[1][1]
Osteoarthritis of the KneePhase 2bTopical GelStudy completed, details on clinicaltrials.gov.[10]
Systolic Heart Failure (NYHA II-III)Phase 1bOral CapsulesStudy completed, details on clinicaltrials.gov.[10]
Parkinson's DiseasePhase 2Oral Tablets (up to 12 months)Ongoing trial to evaluate safety, tolerability, and reduction of neuroinflammation.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the anti-inflammatory effects of NLRP3 inhibitors like this compound.

NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

This in vitro assay is fundamental for evaluating the direct inhibitory effect of a compound on the NLRP3 inflammasome.

  • Cell Culture:

    • Culture primary bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.[12]

    • Alternatively, immortalized macrophage cell lines such as THP-1 can be used.[13]

  • Priming (Signal 1):

    • Treat cells with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS) (e.g., 500 ng/mL for 3 hours), to induce the expression of NLRP3 and pro-IL-1β.[12][14]

  • Inhibitor Treatment:

    • Following the priming step, incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Activation (Signal 2):

    • Stimulate the cells with a known NLRP3 activator, such as nigericin (e.g., 5-20 µM for 1-2 hours) or ATP (e.g., 1-5 mM for 1-2 hours), to induce inflammasome assembly and activation.[12][13]

  • Endpoint Analysis:

    • Collect the cell culture supernatants to measure the levels of secreted IL-1β and IL-18 using Enzyme-Linked Immunosorbent Assay (ELISA).[15]

    • Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[13][14]

    • Cell lysates can be analyzed by Western blot to detect cleaved caspase-1 and mature IL-1β.[15]

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation start Start: Macrophage Culture (e.g., BMDMs, THP-1) priming Step 1: Priming (e.g., LPS) start->priming inhibition Step 2: Add Inhibitor (this compound) priming->inhibition activation Step 3: Activation (e.g., Nigericin, ATP) inhibition->activation analysis Step 4: Endpoint Analysis activation->analysis elisa ELISA (IL-1β, IL-18) analysis->elisa ldh LDH Assay (Pyroptosis) analysis->ldh western Western Blot (Caspase-1) analysis->western model Induce Disease Model in Animals (e.g., Gout, EAE) treatment Administer this compound (e.g., Oral Gavage) model->treatment assessment Assess Disease Phenotype & Biomarkers treatment->assessment clinical_scores Clinical Scoring assessment->clinical_scores histology Histological Analysis assessment->histology cytokine_levels Tissue/Serum Cytokine Levels assessment->cytokine_levels

General experimental workflow for evaluating anti-inflammatory drugs.

Conclusion

This compound presents a promising therapeutic strategy for a variety of inflammatory conditions due to its specific inhibition of the NLRP3 inflammasome. The available preclinical and clinical data demonstrate its potent anti-inflammatory effects, characterized by a significant reduction in key pro-inflammatory cytokines. Its oral bioavailability and favorable safety profile further enhance its potential as a valuable therapeutic agent. Further large-scale clinical trials are warranted to fully elucidate its efficacy and safety in various disease contexts. This guide provides a solid foundation for researchers to understand and further investigate the role of this compound in mitigating inflammation.

References

Validating Dapansutrile's Mechanism of Action: A Comparative Analysis Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dapansutrile, a selective NLRP3 inflammasome inhibitor, with other alternatives, supported by experimental data from genetic knockout and preclinical models. This compound's mechanism of action is validated by its efficacy in disease models where the NLRP3 inflammasome is a key pathological driver, akin to a pharmacological knockout.

Mechanism of Action: Targeting the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1]. This compound selectively inhibits the NLRP3 inflammasome by targeting its ATPase activity, which is essential for the oligomerization and assembly of the inflammasome complex. This targeted inhibition prevents the activation of caspase-1 and the subsequent release of IL-1β and IL-18, without affecting other inflammasomes like NLRC4 and AIM2, demonstrating its specificity[2][3].

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition This compound Inhibition PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3_Upregulation Pro-IL-1B & Pro-IL-18 Upregulation Priming (NF-kB)->NLRP3_Upregulation Activation_Signal K+ Efflux, ROS, etc. NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Activation_Signal->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation Cytokine_Maturation IL-1B & IL-18 Maturation Caspase1_Activation->Cytokine_Maturation Inflammation Inflammation Cytokine_Maturation->Inflammation This compound This compound This compound->NLRP3_Assembly Inhibits ATPase Activity & Assembly

Figure 1. this compound's inhibition of the NLRP3 inflammasome pathway.

Comparative Efficacy in Preclinical Models

The efficacy of this compound has been demonstrated in various preclinical models that mimic human inflammatory diseases. These studies provide strong evidence for its on-target effect, as the therapeutic outcomes mirror those observed in genetic knockout models of NLRP3.

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

In the EAE mouse model, where NLRP3 inflammasome activation contributes to neuroinflammation, this compound has shown significant therapeutic effects. Prophylactic oral administration led to a marked reduction in disease severity and demyelination[4][5]. These findings are consistent with studies on NLRP3 knockout mice, which are resistant to EAE, thus validating that this compound's efficacy is mediated through NLRP3 inhibition[6].

Table 1: Comparison of this compound and MCC950 in EAE Mouse Models

ParameterThis compound (OLT1177)MCC950Reference
Cytokine Reduction (Spinal Cord) ~2- to 3-fold decrease in IL-1β and IL-18Significant reduction in IL-1β[4][5][7]
Clinical Score Significantly reducedSignificantly reduced[4][8][9]
Immune Cell Infiltration Significantly attenuated CD4 T cell and macrophage infiltrationReduced microglial and astrocyte activation[4][8]
Demyelination Significantly protected against demyelinationAmeliorated demyelination[4][8][9]
Gouty Arthritis - A Model of Crystal-Induced Inflammation

In a mouse model of gouty arthritis induced by monosodium urate (MSU) crystals, this compound effectively reduced joint inflammation[10][11]. This is a classic NLRP3-driven disease, and the efficacy of this compound further confirms its mechanism of action.

Table 2: Comparison of this compound and Other NLRP3 Inhibitors in Gout Arthritis Models

ParameterThis compound (OLT1177)MCC950CY-09Reference
IL-1β Production ReducedEfficiently suppressedEfficiently suppressed[10][11][12]
Neutrophil Influx ReducedEfficiently suppressedEfficiently suppressed[10][11][12]
Joint Swelling/Inflammation ReducedAttenuatedNot specified[10][11][13]

Head-to-Head and Alternative Compound Data

While direct head-to-head in vivo comparisons are limited, in vitro data suggests that MCC950 may have a stronger inhibitory effect on IL-1β secretion[14]. However, MCC950 has been associated with potential liver toxicity in humans, a concern not reported for this compound in clinical trials to date, highlighting a potentially superior safety profile for this compound[15][16]. Another NLRP3 inhibitor, CY-09, has shown comparable in vivo efficacy to MCC950 in a peritonitis model[12].

Experimental Protocols

EAE Induction and Treatment

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Protocol cluster_assessment Assessment Immunization Immunize C57BL/6 mice with MOG35-55 peptide and Complete Freund's Adjuvant (CFA) PTX_Injection Administer Pertussis Toxin (PTX) on day 0 and day 2 Immunization->PTX_Injection Dapansutrile_Admin Administer this compound orally (e.g., in enriched chow or by gavage) PTX_Injection->Dapansutrile_Admin MCC950_Admin Administer MCC950 intraperitoneally PTX_Injection->MCC950_Admin Clinical_Scoring Monitor and score clinical signs of EAE daily Dapansutrile_Admin->Clinical_Scoring MCC950_Admin->Clinical_Scoring Histology Histological analysis of spinal cord for inflammation and demyelination Clinical_Scoring->Histology Cytokine_Analysis Measure cytokine levels in spinal cord tissue (e.g., by ELISA or multiplex assay) Histology->Cytokine_Analysis Gout_Workflow cluster_induction Gouty Arthritis Induction cluster_treatment Treatment Protocol cluster_assessment Assessment MSU_Injection Intra-articular injection of monosodium urate (MSU) crystals into the mouse knee joint Dapansutrile_Admin Administer this compound orally MSU_Injection->Dapansutrile_Admin Joint_Swelling Measure joint swelling Dapansutrile_Admin->Joint_Swelling Histology Histological analysis of the joint for inflammatory cell infiltration Joint_Swelling->Histology Cytokine_Analysis Measure cytokine and chemokine levels in synovial fluid or tissue Histology->Cytokine_Analysis

References

Dapansutrile: A Comparative Guide to a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, with other relevant therapeutic alternatives. The information is compiled from published findings to assist researchers in evaluating its therapeutic potential and designing further studies.

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound is an orally active, small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when activated by a variety of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] this compound inhibits the ATPase activity of NLRP3, which is crucial for the assembly and activation of the inflammasome complex.[3] This targeted inhibition prevents the downstream release of IL-1β and IL-18, thereby mitigating the inflammatory response.[3][5]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

NLRP3_Pathway cluster_cell Macrophage cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-kB Activation TLR->NFkB pro_IL1B pro-IL-1β & pro-IL-18 (inactive) NFkB->pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β & IL-18 (active) Stimuli K+ Efflux, ROS, etc. NLRP3_active NLRP3 Activation & Oligomerization Stimuli->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Caspase1->pro_IL1B Cleavage This compound This compound This compound->NLRP3_active Inhibits ATPase Activity Inflammation Inflammation IL1B->Inflammation

Caption: NLRP3 Inflammasome Activation and this compound's Mechanism of Action.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the in vitro potency of this compound against other NLRP3 inflammasome inhibitors and the clinical efficacy of this compound in treating gout flares compared to an IL-1β antibody, Canakinumab.

Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
CompoundTargetIC50 ValueCell TypeNotes
This compound (OLT1177) NLRP3 ATPase ~1 µM Human Macrophages Inhibits IL-1β by 60% and IL-18 by 70%.[3]
MCC950NLRP3~7.5 nMMouse Bone Marrow-Derived MacrophagesHighly potent and selective, but clinical development was halted due to safety concerns.[6][7]
CY-09NLRP3 ATPase~6 µMMouse Bone Marrow-Derived MacrophagesCovalent inhibitor of the NLRP3 inflammasome.
OridoninNLRP3~0.75 µMNot SpecifiedNatural product inhibitor that covalently binds to NLRP3.

Note: IC50 values are sourced from different publications and may not be directly comparable due to variations in experimental conditions.

Table 2: Clinical Efficacy in Acute Gout Flares
TreatmentMechanismDosagePrimary OutcomeEfficacyStudy
This compound NLRP3 Inhibitor 100 mg - 2000 mg/day (oral) Mean reduction in target joint pain at Day 3 52.4% - 68.4% reduction[8] Phase 2a, open-label[1][8]
CanakinumabIL-1β Antibody150 mg (subcutaneous)Mean 72-h visual analogue scale pain scoreSignificantly lower pain score vs. triamcinolone acetonide.Two Phase 3, randomized, controlled trials.

Experimental Protocols

This section outlines a general methodology for evaluating the in vitro efficacy of NLRP3 inflammasome inhibitors, based on commonly cited experimental procedures.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the steps to measure the inhibitory effect of a compound on NLRP3 inflammasome activation in human peripheral blood mononuclear cells (PBMCs).

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Isolate PBMCs from healthy donor blood B 2. Prime cells with LPS (e.g., 1 µg/mL for 3 hours) A->B C 3. Pre-incubate with this compound or alternative inhibitor (various concentrations) B->C D 4. Activate NLRP3 inflammasome with Nigericin (e.g., 5 µM for 1 hour) C->D E 5. Collect cell supernatants D->E F 6. Measure IL-1β concentration using ELISA E->F G 7. Analyze data and determine IC50 values F->G

Caption: General workflow for in vitro evaluation of NLRP3 inhibitors.

Detailed Steps:

  • Cell Culture: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Priming: Plate the PBMCs and prime with Lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or a comparator compound for a defined period (e.g., 30-60 minutes).

  • NLRP3 Activation: Add an NLRP3 activator, such as nigericin or ATP, to the cell culture to trigger inflammasome assembly and activation.

  • Sample Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Conclusion

The compiled data suggests that this compound is a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated clinical efficacy in reducing pain associated with acute gout flares.[1][8] Its oral bioavailability presents a potential advantage over injectable biologics targeting the IL-1β pathway.[1] While direct head-to-head comparative studies are limited, the available in vitro and clinical data provide a strong rationale for further investigation of this compound's therapeutic potential across a range of inflammatory diseases. Researchers are encouraged to utilize the provided experimental framework as a starting point for their own comparative studies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Dapansutrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Dapansutrile (also known as OLT1177), adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and compliance with regulations. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound.

Hazard and Safety Data

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).

Table 1: this compound Hazard Information Summary

Hazard ClassificationGHS Hazard Statement(s)Key Precautionary Measures
Acute Oral ToxicityH302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][3]
Acute Dermal ToxicityH312: Harmful in contact with skinP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P363: Wash contaminated clothing before reuse.[4]
Acute Inhalation ToxicityH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
Aquatic HazardH410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[1]

Proper Disposal Protocol for this compound

The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. As a hazardous chemical, it should not be disposed of in standard trash or down the drain. The following step-by-step procedure should be followed:

  • Segregation of Waste:

    • All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats), and weighing papers, must be segregated from non-hazardous laboratory waste.

    • Liquid waste, such as solutions containing this compound, should be collected in a dedicated, compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Container Requirements:

    • Use only approved, leak-proof, and chemically compatible containers for this compound waste. Containers should have a secure screw-top cap.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "3-(methylsulfonyl)-propanenitrile"), the concentration (if in solution), and the date accumulation started.

  • Storage of Waste:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the waste container is kept closed at all times, except when adding waste.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, contact your institution's EHS office to arrange for pickup.

    • EHS will transport the waste to a licensed hazardous waste disposal facility, where it will likely be disposed of via high-temperature incineration.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Dapansutrile_Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start This compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Contaminated Solids (e.g., PPE, unused powder) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Place in a labeled, sealed hazardous waste bag or container. solid_waste->collect_solid storage Store waste container in designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid Pour into a labeled, compatible hazardous waste container. liquid_waste->collect_liquid collect_liquid->storage check_full Container Full or Max Time Reached? storage->check_full check_full->storage No contact_EHS Contact Environmental Health & Safety (EHS) for pickup. check_full->contact_EHS Yes disposal EHS transports for incineration at a licensed facility. contact_EHS->disposal

References

Personal protective equipment for handling Dapansutrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dapansutrile. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Physicochemical Properties

This compound is a β-sulfonyl nitrile compound and a potent, orally active, and selective NLRP3 inflammasome inhibitor.[1][2] While it has shown a good safety profile in clinical trials, the pure substance presents hazards that require careful management in a laboratory setting.[3]

Hazard Summary:

According to safety data sheets, this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4]

  • Causes skin irritation and serious eye irritation.

  • May cause respiratory irritation.

Physicochemical Data:

PropertyValueSource
Molecular Formula C₄H₇NO₂S[2]
Molecular Weight 133.17 g/mol [4]
Appearance White to off-white solidN/A
Solubility DMSO: ≥ 100 mg/mLEthanol: 2.66 mg/mL (20 mM)PBS (pH 7.2): 3 mg/mL[5][6]
Storage Powder: -20°C for 3 years, 4°C for 2 years.In solvent: -80°C for 6 months, -20°C for 1 month.[1][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table outlines the required PPE for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting Powder Safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Long-sleeved lab coatNIOSH-approved respirator (e.g., N95) inside a chemical fume hood
Preparing Solutions Safety goggles with side-shields or face shieldChemical-resistant glovesLong-sleeved lab coatWork within a certified chemical fume hood
In Vitro/Cell-based Assays Safety glassesChemical-resistant glovesLab coatNot generally required if handling dilute solutions in a biosafety cabinet
Animal Dosing (Oral) Safety glassesChemical-resistant glovesLab coatNot generally required, but handle with care to avoid aerosolization
Waste Disposal Safety goggles with side-shieldsChemical-resistant glovesLab coatAs required by the specific disposal procedure

Procedural Guidance for Safe Handling

Adherence to standard operating procedures is critical. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 prep3 Prepare work area in Chemical Fume Hood prep2->prep3 handle1 Weigh solid this compound prep3->handle1 handle2 Prepare stock solution (e.g., using DMSO) handle1->handle2 handle3 Perform experiment (e.g., cell treatment, animal dosing) handle2->handle3 clean1 Decontaminate surfaces and equipment handle3->clean1 clean2 Segregate waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

Stock Solution Preparation (Example): To prepare a 100 mM stock solution in DMSO:

  • Ensure all work is performed in a chemical fume hood.

  • Weigh out 13.32 mg of this compound powder.

  • Add 1 mL of fresh, anhydrous DMSO.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1][7]

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[4][7]
Minor Spill (Solid) Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable decontaminating agent.
Minor Spill (Liquid) Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Clean the area with a suitable decontaminating agent.[7]
Major Spill Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Operational Plan:

  • Segregation: Keep solid and liquid waste streams separate.

    • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and consumables.

    • Liquid Waste: Unused or spent solutions containing this compound.

    • Sharps: Needles and syringes used for animal dosing must be placed in a designated sharps container.

  • Containment: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[8] Disposal of investigational drugs must comply with institutional and federal guidelines, which typically involve incineration by a licensed facility.[8] Do not dispose of this compound down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapansutrile
Reactant of Route 2
Reactant of Route 2
Dapansutrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.